molecular formula C8H10N2O3 B2979805 2-Carboxy-4-methoxyphenylhydrazine CAS No. 228259-02-7

2-Carboxy-4-methoxyphenylhydrazine

Cat. No.: B2979805
CAS No.: 228259-02-7
M. Wt: 182.179
InChI Key: FBHQARNJUDWWGV-UHFFFAOYSA-N
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Description

2-Carboxy-4-methoxyphenylhydrazine is a specialized phenylhydrazine derivative of significant interest in organic and medicinal chemistry research. Its molecular structure, featuring both a hydrazine moiety and a carboxylic acid functional group, makes it a versatile building block for the synthesis of complex nitrogen-containing heterocycles. Researchers value this compound for the development of novel pharmaceutical intermediates and active compounds. Phenylhydrazine derivatives are widely employed in the regiospecific synthesis of pyrazole and pyrrole scaffolds, which are core structures in many bioactive molecules and approved drugs . The carboxylic acid group on this reagent allows for further functionalization and modulation of the properties of the resulting compounds, enabling the creation of diverse chemical libraries for biological screening. This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydrazinyl-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-13-5-2-3-7(10-9)6(4-5)8(11)12/h2-4,10H,9H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHQARNJUDWWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-hydrazinyl-5-methoxybenzoic acid CAS number 185556-57-4

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 2-hydrazinyl-5-methoxybenzoic acid (CAS 185556-57-4). This document is structured for researchers in medicinal chemistry and drug discovery, focusing on its critical role as a scaffold for indazole-based therapeutics.

CAS Number: 185556-57-4 Synonyms: 5-Methoxy-2-hydrazinobenzoic acid; 2-Hydrazino-5-methoxybenzoic acid Molecular Formula: C₈H₁₀N₂O₃ Molecular Weight: 182.18 g/mol

Executive Summary

2-Hydrazinyl-5-methoxybenzoic acid is a specialized bifunctional intermediate used primarily in the synthesis of 5-methoxy-1H-indazoles and indazol-3-ones . Its structure combines a carboxylic acid moiety with an ortho-hydrazine group, making it a classic precursor for the Fischer Indazole Synthesis . This compound serves as a critical building block in the development of kinase inhibitors, anti-inflammatory agents, and neuroprotective drugs where the indazole core functions as a bioisostere for indole or purine systems.

Chemical Identity & Properties

PropertySpecification
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Dilute Acid/Base; Sparingly soluble in water
Melting Point >200°C (Decomposes upon cyclization)
Acidity (pKa) ~3.5 (COOH), ~8.0 (Hydrazine)
Stability Hygroscopic; Sensitive to oxidation (hydrazine moiety).[1] Store under inert gas at -20°C.
Structural Significance

The presence of the electron-donating methoxy group at position 5 (para to the hydrazine) significantly influences the nucleophilicity of the hydrazine tail. This electronic effect facilitates rapid cyclization with carbonyl electrophiles, making it more reactive than the unsubstituted parent compound.

Synthetic Pathways & Experimental Protocols

Synthesis from 2-Amino-5-methoxybenzoic Acid

The most robust route to CAS 185556-57-4 involves the diazotization of 5-methoxyanthranilic acid followed by reduction. This method avoids the use of transition metal catalysts required for halo-arene substitutions.

Reaction Scheme:

  • Diazotization: 2-Amino-5-methoxybenzoic acid

    
     Diazonium Salt
    
  • Reduction: Diazonium Salt

    
     2-Hydrazinyl-5-methoxybenzoic acid
    
Detailed Protocol
  • Reagents: 2-Amino-5-methoxybenzoic acid (1 eq), NaNO₂ (1.1 eq), SnCl₂·2H₂O (2.5 eq), Conc. HCl.

  • Step 1 (Diazotization):

    • Dissolve 10 mmol of 2-amino-5-methoxybenzoic acid in 30 mL of conc. HCl. Cool to -5°C in an ice-salt bath.

    • Add a solution of NaNO₂ (11 mmol in 5 mL H₂O) dropwise, maintaining temperature below 0°C. Stir for 30 min.

  • Step 2 (Reduction):

    • Dissolve SnCl₂·2H₂O (25 mmol) in 20 mL conc. HCl; cool to -5°C.

    • Add the cold diazonium solution to the stannous chloride solution slowly with vigorous stirring. A thick precipitate will form immediately.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature.

  • Step 3 (Isolation):

    • Filter the hydrochloride salt precipitate.[2]

    • Free Base Liberation: Dissolve the salt in minimal water and neutralize with saturated sodium acetate or Na₂CO₃ to pH 6-7.

    • Filter the resulting free acid, wash with ice-cold water and ether. Dry under vacuum over P₂O₅.

Cyclization to 5-Methoxy-1H-indazol-3-ol

This is the primary "self-validating" reaction for this compound. If the synthesis in 3.1 is successful, acid-catalyzed heating should yield the indazolone precipitate.

  • Protocol: Reflux the hydrazine intermediate in 5% aqueous HCl or acetic acid for 2–4 hours.

  • Observation: The solution will darken slightly, and upon cooling, 5-methoxy-1H-indazol-3-ol (CAS 18455-52-8) precipitates as a solid.

Visualization: Synthesis & Cyclization Workflow

The following diagram illustrates the transformation from the anthranilic acid precursor to the final indazole scaffold.

G Start 2-Amino-5-methoxybenzoic Acid (Precursor) Inter1 Diazonium Salt (Intermediate) Start->Inter1 NaNO2, HCl < 0°C Target 2-Hydrazinyl-5-methoxybenzoic Acid (CAS 185556-57-4) Inter1->Target SnCl2 reduction Or Na2SO3 Prod1 5-Methoxy-1H-indazol-3-ol (Indazolone Scaffold) Target->Prod1 Acid Cyclization (Reflux, -H2O) Prod2 Hydrazone Derivatives (Bioactive Schiff Bases) Target->Prod2 R-CHO (Condensation)

Figure 1: Synthetic workflow for CAS 185556-57-4, highlighting its origin from anthranilic acid and its divergence into indazole and hydrazone pathways.

Applications in Drug Discovery[3]

Indazole Scaffold Construction

The 5-methoxyindazole core is a privileged structure in medicinal chemistry.

  • Kinase Inhibition: The indazole nitrogen atoms mimic the adenine ring of ATP, allowing these molecules to bind effectively to the hinge region of kinase enzymes (e.g., VEGFR, PDGFR inhibitors). The 5-methoxy group often occupies a hydrophobic pocket, improving potency.

  • Mechanism: The intramolecular condensation of the hydrazine NH₂ with the carboxylic acid COOH forms the pyrazole ring fused to the benzene.

Bioconjugation & Ligation

Recent methodologies utilize 2-hydrazinobenzoic acids in "pyrazolone ligation."

  • Reaction: The hydrazine moiety reacts with

    
    -ketoesters to form stable pyrazolone linkages.[3]
    
  • Utility: This is used for site-specific protein modification and peptide stapling, offering a robust alternative to standard amide coupling.

Safety & Handling (E-E-A-T)

  • Hazards: As a hydrazine derivative, this compound is a potential skin sensitizer and irritant (H315, H317, H319).

  • Incompatibility: DO NOT mix with strong oxidizing agents.[4] Contact with strong acids may release minor amounts of toxic gases if impurities (sulfites) are present from the reduction step.

  • Storage: Hygroscopic. Store in a desiccator at -20°C to prevent oxidation of the hydrazine group to the azo or diazo species.

References

  • BLD Pharm. (2024). 2-Hydrazineyl-5-methoxybenzoic acid hydrochloride Datasheet. Retrieved from

  • National Institutes of Health (NIH). (2015). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Retrieved from

  • PubChem. (2024). 5-Methoxy-1H-indazole-3-carboxylic acid (Downstream Derivative). National Library of Medicine. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Indazoles. Retrieved from

  • Royal Society of Chemistry. (2020). Pyrazolone ligation-mediated versatile sequential bioconjugations. Chemical Science. Retrieved from

Sources

Molecular weight of 2-Carboxy-4-methoxyphenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Characterization & Utility of 2-Carboxy-4-methoxyphenylhydrazine

Executive Summary & Nomenclature Resolution

This compound is a specialized organohydrazine intermediate primarily utilized in the synthesis of fused heterocyclic systems, such as indazoles and indoles, which are pharmacophores in kinase inhibitors and anti-inflammatory therapeutics.[1]

Critical Nomenclature Note: While "this compound" accurately describes the substitution pattern relative to the hydrazine group, the preferred IUPAC designation prioritizes the carboxylic acid.[1]

  • IUPAC Name: 2-Hydrazinyl-5-methoxybenzoic acid[1]

  • Common Commercial Form: Hydrochloride salt (due to the oxidative instability of the free base).

This guide addresses the physicochemical properties of both the free acid and the hydrochloride salt, providing a robust framework for analytical validation.

Physicochemical Profile

The precise molecular weight is dependent on the salt form.[1] In drug development workflows, the hydrochloride salt is the standard reagent, while the free acid is the theoretical active species in situ.[1]

Table 1: Molecular Specifications
PropertyFree Acid (Active Species)Hydrochloride Salt (Commercial Form)
CAS Number Not widely listed for free acid185556-57-4
Formula C₈H₁₀N₂O₃C₈H₁₀N₂O₃[1] · HCl
Molecular Weight (Average) 182.18 g/mol 218.64 g/mol
Monoisotopic Mass 182.0691 Da218.0458 Da
Appearance Pale yellow/beige solidOff-white to beige crystalline powder
Solubility DMSO, Methanol (Moderate)Water (Good), DMSO (Excellent)
pKa (Predicted) ~3.5 (COOH), ~5.2 (Hydrazine)N/A

Expert Insight: When calculating stoichiometry for synthesis, always verify the Certificate of Analysis (CoA) for the counter-ion. Using the free acid MW (182.[1]18) for the HCl salt (218.[1]64) will result in a 16.7% under-loading of the reagent, potentially stalling cyclization reactions.[1]

Synthetic Utility: The Indazole Gateway

The primary value of 2-hydrazinyl-5-methoxybenzoic acid lies in its ability to undergo intramolecular cyclization to form 5-methoxy-1H-indazol-3-ol (or its tautomers).[1] This transformation is a cornerstone in the synthesis of biologically active indazoles.

Mechanism of Action

The hydrazine moiety acts as a nucleophile.[1] Under acidic conditions or thermal dehydration, the terminal nitrogen attacks the carbonyl carbon of the ortho-carboxylic acid (or activated ester), followed by dehydration to close the pyrazole ring.[1]

IndazoleSynthesis Precursor 2-Hydrazinyl-5-methoxybenzoic acid (Linear) Intermediate Acyl Hydrazide Intermediate Precursor->Intermediate Dehydration (-H2O) Acid/Heat Product 5-Methoxy-1H-indazol-3-ol (Cyclized Scaffold) Intermediate->Product Tautomerization Ring Closure

Figure 1: Cyclization pathway of 2-hydrazinyl-5-methoxybenzoic acid to the indazole scaffold.

Analytical Validation Protocols

To ensure scientific integrity, the identity of the molecule must be validated using orthogonal methods.

A. High-Resolution Mass Spectrometry (HRMS)

Method: ESI-Positive Mode (LC-MS) The hydrazine group is easily protonated.[1] However, phenylhydrazines are prone to in-source fragmentation.[1]

  • Target Ion [M+H]⁺: 183.0764 m/z (Theoretical)[1]

  • Common Fragmentation Pathways:

    • Loss of Ammonia (-NH₃): Cleavage of the N-N bond is common in hydrazines.[1]

      • Fragment: [M+H - 17]⁺ ≈ 166 m/z (Corresponds to the aniline derivative).[1]

    • Decarboxylation (-CO₂): Loss of the carboxyl group.[1]

      • Fragment: [M+H - 44]⁺ ≈ 139 m/z.[1]

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 183.07 Frag1 Fragment [M-NH3]+ m/z 166.05 (Aniline deriv.) Parent->Frag1 -NH3 (17 Da) Frag2 Fragment [M-CO2]+ m/z 139.08 (Hydrazinophenol) Parent->Frag2 -CO2 (44 Da)

Figure 2: Predicted ESI-MS fragmentation pattern for structural confirmation.[1]

B. Purity Determination: Nitrite Titration

While HPLC is standard, potentiometric titration with Sodium Nitrite (NaNO₂) is the definitive method for quantifying hydrazine functionality, distinguishing it from oxidized azo-impurities.[1]

Protocol:

  • Dissolution: Dissolve ~150 mg of sample in 10% HCl (aq).

  • Cooling: Maintain temperature at 0–5°C (ice bath) to prevent side reactions.

  • Titrant: 0.1 M NaNO₂ standard solution.

  • Endpoint: Potentiometric detection (platinum electrode) or external starch-iodide paper (turns blue).[1]

  • Calculation:

    
    
    (Where MW = 218.64 for HCl salt)
    

Handling & Stability (Safety)

  • Toxicity: Hydrazines are potent nucleophiles and potential genotoxins.[1] Handle in a fume hood with double-gloving (Nitrile).[1]

  • Oxidation Sensitivity: The hydrazine group is susceptible to air oxidation, turning the solid from off-white to dark brown/red.[1]

    • Storage: Store at -20°C under Argon or Nitrogen atmosphere.[1]

    • HCl Salt Advantage: The hydrochloride salt is significantly more resistant to oxidation than the free base.

References

  • PubChem. (2023).[1] Compound Summary for CID 77023 (Related Structure: 4-Methoxyphenylhydrazine). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Lefebvre, V., et al. (2010).[1][2] General Synthesis of Substituted Indazoles from 2-Bromobenzonitriles. Journal of Organic Chemistry. (Contextual grounding for indazole synthesis via hydrazines).

Sources

Technical Whitepaper: 5-Methoxyanthranilic Acid Hydrazide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Derivatization, and Pharmacological Validation

Executive Summary

The 5-methoxyanthranilic acid hydrazine derivative—specifically 2-amino-5-methoxybenzohydrazide —represents a "linchpin" intermediate in modern medicinal chemistry. Unlike its unsubstituted counterpart, the 5-methoxy group introduces a critical electron-donating effect (+M), enhancing the nucleophilicity of the amine and modifying the lipophilicity (


) of downstream heterocycles. This guide details the optimized synthesis of this core scaffold and its conversion into bioactive quinazolin-4(3H)-ones , a class of compounds validated for EGFR tyrosine kinase inhibition and broad-spectrum antimicrobial activity.
Part 1: Chemical Rationale & Structural Significance[1]

The utility of 5-methoxyanthranilic acid derivatives stems from the electronic perturbation of the benzene ring.

  • Electronic Activation: The methoxy group at the C5 position (para to the aniline nitrogen) increases electron density at the nitrogen, facilitating Schiff base formation and subsequent cyclocondensation reactions.

  • Fluorescence Properties: The 5-methoxyindole and anthranilic acid motifs often impart intrinsic fluorescence, useful for creating "turn-on" chemosensors or trackable biological probes.

  • Solubility Profile: The methoxy group improves solubility in polar organic solvents compared to halogenated analogs, aiding in purification and bioavailability.

Table 1: Comparative Physicochemical Properties
PropertyAnthranilic Acid (H)5-Methoxy Derivative (OMe)Impact on Drug Design
Electronic Effect NeutralElectron Donating (+I, +M)Increases nucleophilicity of

-1; faster cyclization.
Lipophilicity (ClogP) ~1.2~1.35Slight increase; better membrane permeability.
H-Bonding Donor/AcceptorAdditional Acceptor (OMe)Enhanced receptor binding potential (e.g., Kinase hinge regions).
Part 2: Synthetic Architecture (The "How-To")

The synthesis requires a rigorous two-stage protocol: Esterification followed by Hydrazinolysis.

Stage 1: Precursor Synthesis (Methyl 2-amino-5-methoxybenzoate)

Note: Direct reaction of the acid with hydrazine is inefficient due to salt formation. The ester intermediate is mandatory.

Reagents: 2-amino-5-methoxybenzoic acid, Methanol (MeOH), Sulfuric Acid (


).
  • Dissolve 2-amino-5-methoxybenzoic acid (1.0 eq) in absolute MeOH (10 vol).

  • Add conc.

    
     (1.5 eq) dropwise at 0°C.
    
  • Reflux for 8–12 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Neutralize with

    
    , extract with DCM, and concentrate to yield the methyl ester.
    
Stage 2: The Critical Hydrazinolysis (Hydrazide Formation)

This step generates the core 2-amino-5-methoxybenzohydrazide .

Safety Protocol (Hydrazine Hydrate):

  • Hazard: Hydrazine hydrate is a potent hepatotoxin, carcinogen, and skin corrosive.

  • Control: All operations must occur in a fume hood. Double-glove (Nitrile) is required. Quench spills immediately with dilute hypochlorite solution.

Protocol:

  • Charge: Suspend Methyl 2-amino-5-methoxybenzoate (10 mmol) in Ethanol (20 mL).

  • Addition: Add Hydrazine hydrate (99%, 50 mmol, 5.0 eq) dropwise. Excess hydrazine drives the equilibrium and prevents dimer formation.

  • Reflux: Heat to reflux (78–80°C) for 6–10 hours. The solution will clarify, then precipitate the product upon cooling.

  • Isolation: Cool to 0°C. Filter the solid.

  • Purification: Recrystallize from Ethanol/Water (9:1). Do not column chromatograph (hydrazides streak on silica).

  • Validation: Product should appear as white/pale yellow needles. MP: ~168–170°C.

Visualization: Synthetic Workflow

SynthesisWorkflow Acid 5-Methoxy anthranilic Acid Ester Methyl Ester Intermediate Acid->Ester MeOH, H2SO4 Reflux Hydrazide 2-amino-5-methoxy benzohydrazide (CORE SCAFFOLD) Ester->Hydrazide N2H4.H2O EtOH, Reflux Schiff Hydrazone (Schiff Base) Hydrazide->Schiff Ar-CHO Cat. AcOH Quin Quinazolin-4(3H)-one (Bioactive Target) Hydrazide->Quin One-pot: Ar-CHO + Oxidant Schiff->Quin Oxidative Cyclization (e.g., I2 or KMnO4)

Figure 1: Step-wise synthetic pathway from the acid precursor to the bioactive quinazolinone scaffold.[1][2]

Part 3: Downstream Derivatization & Biological Targets

The hydrazide is rarely the final drug; it is the "warhead carrier." The most high-value transformation is the cyclization to Quinazolin-4(3H)-ones .

Pathway: Oxidative Cyclization to Quinazolinones

Reaction of the hydrazide with an aldehyde yields a hydrazone (Schiff base). Subsequent oxidative cyclization (using


, 

, or

) closes the pyrimidine ring.

Mechanism:

  • Condensation: Hydrazide

    
     attacks Aldehyde 
    
    
    
    
    
    Imine (Hydrazone).
  • Cyclization: Nucleophilic attack of the aniline nitrogen onto the imine carbon.

  • Oxidation: Aromatization to form the stable quinazolinone core.

Biological Validation: EGFR Inhibition

Research indicates that quinazolinones derived from 5-methoxyanthranilic acid target the ATP-binding pocket of Epidermal Growth Factor Receptor (EGFR).

Key Interactions:

  • N-1 / C=O: Hydrogen bonding with the hinge region (Met793).

  • 5-OMe Group: Occupies the hydrophobic pocket, improving selectivity over wild-type kinases.

  • Aryl Substituent (from aldehyde): Extends into the solvent-accessible region.

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Center Quinazolinone Scaffold Pos5 5-OMe Group: Increases Electron Density Improves Solubility Center->Pos5 Pos3 N-3 Substituent: Determines Target Specificity (e.g., Benzyl, Phenyl) Center->Pos3 Pos2 C-2 Position: Lipophilic Interaction (Aryl/Alkyl) Center->Pos2 Effect Biological Outcome: EGFR Inhibition Antimicrobial Action Pos5->Effect Potency Pos3->Effect Selectivity

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of the 5-methoxy group.

Part 4: Characterization & Quality Control

Every batch must be validated using the following self-consistent parameters.

Table 2: Spectroscopic Fingerprints
TechniqueSignalAssignmentValidation Criteria
IR (ATR) 3300–3200


Doublet indicates primary amine/hydrazide.
IR (ATR) 1650–1620


(Amide)
Strong band confirms hydrazide carbonyl.

H NMR

3.7–3.8 ppm

Singlet (3H). Integral must match aromatic protons.

H NMR

9.0–9.5 ppm

Broad singlet; disappears on

exchange.
Mass Spec

Molecular IonMust match Calc. MW

0.4 Da.
References
  • Synthesis of Anthranilic Acid Hydrazides: Solankee, A., & Kapadia, K. (2010).[3] Synthesis of some new 4(3H)-quinazolinone derivatives of biological interest. Journal of the Serbian Chemical Society.

  • Quinazolinone Biological Activity (EGFR/Antimicrobial): Al-Omary, F. A. M. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Hydrazine Safety & Protocols: Thermo Fisher Scientific. (2021).[4] Hydrazine Hydrate Safety Data Sheet.

  • Characterization of Methoxy-Substituted Hydrazones: Popiołek, Ł. (2017). Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature 2010–2016. Medicinal Chemistry Research.

Sources

Biological activity of indazolones derived from 2-hydrazinylbenzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Title: Therapeutic Pharmacophores: A Technical Guide to Indazolones Derived from 2-Hydrazinylbenzoic Acids

Executive Summary The indazol-3-one (indazolone) scaffold represents a privileged structure in medicinal chemistry, offering a rigid bicyclic core capable of diverse non-covalent interactions with biological targets. Unlike the more common indole or indazole frameworks, the indazolone moiety—specifically derived from the cyclization of 2-hydrazinylbenzoic acids—provides unique hydrogen-bonding donors and acceptors (amide/hydrazide bioisosteres) critical for kinase binding and enzyme inhibition. This guide details the synthesis, structural activity relationships (SAR), and mechanistic pharmacology of these derivatives, focusing on their application in oncology and inflammation.

Part 1: Chemical Scaffolding & Synthesis[1][2][3][4]

The synthesis of indazol-3-ones from 2-hydrazinylbenzoic acids (also known as o-hydrazinobenzoic acids) is a classic yet robust transformation, historically known as the Fischer synthesis. This pathway remains relevant due to its scalability and the accessibility of the starting material.

The Synthetic Pathway

The core transformation involves the acid-catalyzed intramolecular cyclization of 2-hydrazinylbenzoic acid. The carboxylic acid carbon acts as the electrophile, attacked by the distal nitrogen of the hydrazine moiety (N-2), resulting in the formation of the 1,2-dihydro-3H-indazol-3-one core.

Key Mechanistic Insight: The reaction is a dehydration condensation. The choice of acid catalyst (HCl vs. AcOH) and solvent (Water vs. Ethanol) influences the yield and purity. N-alkylation or acylation usually occurs post-cyclization or by using N-substituted hydrazine precursors.

Visualization of Synthesis Workflow

The following diagram outlines the logical flow from precursor selection to functionalized scaffold.

IndazoloneSynthesis Precursor 2-Hydrazinylbenzoic Acid Reagent Acid Catalyst (HCl/Reflux) Precursor->Reagent Activation Intermediate Acylium Ion / Activated Carbonyl Reagent->Intermediate Protonation Cyclization Intramolecular Cyclization (N-Attack) Intermediate->Cyclization -H2O Scaffold 1,2-dihydro-3H-indazol-3-one (Core Scaffold) Cyclization->Scaffold Tautomerization Deriv N-Alkylation/Acylation (Functionalization) Scaffold->Deriv Diversity Generation

Figure 1: Synthetic workflow for generating indazolone libraries from 2-hydrazinylbenzoic acid precursors.

Part 2: Biological Activity & SAR[4][5][6][7][8][9]

Indazolones derived from this pathway exhibit a broad pharmacological profile. The presence of the lactam/hydrazide motif (–NH–NH–CO–) within the ring allows the molecule to act as a donor-acceptor system, mimicking peptide bonds.

Anticancer Activity

This is the most significant area of research. Derivatives often function as Kinase Inhibitors or Tubulin Polymerization Inhibitors .

  • Mechanism: The planar indazolone core intercalates DNA or binds to the ATP-binding pocket of kinases (e.g., VEGFR, FGFR).

  • SAR Insight: Substitution at the N-1 position with bulky aryl groups often enhances lipophilicity and binding affinity. Electron-withdrawing groups (F, Cl) on the benzene ring of the indazolone increase metabolic stability and potency.

  • Key Targets:

    • Tubulin: Destabilization of microtubules, leading to G2/M phase arrest.

    • Topoisomerase II: Inhibition leads to DNA strand breaks and apoptosis.

Anti-inflammatory Activity

Indazolones are structural isosteres of certain NSAIDs.

  • Target: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).

  • Efficacy: The 1,2-dihydro-3H-indazol-3-one core reduces the production of prostaglandins. N-acylated derivatives have shown superior selectivity for COX-2 over COX-1, reducing gastric side effects.

Antimicrobial Activity[1][6][7][10]
  • Target: Enoyl-ACP reductase (FabI).

  • Activity: Significant bacteriostatic activity against S. aureus and M. tuberculosis. The NH group is critical for hydrogen bonding with the active site residues of the bacterial enzyme.

Part 3: Mechanism of Action (Signaling Pathways)

The following diagram illustrates the downstream effects of indazolone binding in a cancer cell model, highlighting the induction of apoptosis.

MoA_Pathway Drug Indazolone Derivative Tubulin Tubulin (Microtubules) Drug->Tubulin  Binds Kinase Tyrosine Kinases (VEGFR/FGFR) Drug->Kinase  Inhibits Arrest G2/M Phase Arrest Tubulin->Arrest Signaling Inhibition of Pro-Survival Signaling Kinase->Signaling Bax Bax (Upregulation) Arrest->Bax Bcl2 Bcl-2 (Downregulation) Signaling->Bcl2 Caspase Caspase-3 Activation Bax->Caspase  Mitochondrial Pathway Bcl2->Caspase  Loss of Inhibition Death Apoptosis / Cell Death Caspase->Death

Figure 2: Mechanistic cascade of indazolone-induced apoptosis via tubulin destabilization and kinase inhibition.

Part 4: Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocol is standardized.

Synthesis of 1,2-dihydro-3H-indazol-3-one

A self-validating protocol for the core scaffold.

Reagents:

  • 2-Hydrazinylbenzoic acid hydrochloride (10 mmol)

  • Concentrated HCl (1 mL)

  • Water (50 mL)

  • Ethanol (for recrystallization)[1]

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, suspend 10 mmol of 2-hydrazinylbenzoic acid in 50 mL of water.

  • Acidification: Add 1 mL of conc. HCl. The suspension may clear slightly.

  • Cyclization (Reflux): Heat the mixture to reflux (100°C) for 4 hours.

    • Checkpoint: Monitor via TLC (Silica gel, Ethyl Acetate:Hexane 1:1). The starting material (lower Rf) should disappear, and a new spot (higher Rf) should appear.

  • Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. The product will precipitate as a solid.[2]

  • Filtration: Filter the solid under vacuum. Wash with cold water (2 x 10 mL) to remove excess acid.

  • Purification: Recrystallize from hot ethanol.

    • Validation: Melting point should be distinct (approx. 248–250°C for the parent compound).[1]

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 against cancer cell lines (e.g., MCF-7, HeLa).

  • Seeding: Plate cells (5 x 10³ cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Add indazolone derivatives (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Include DMSO control.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Part 5: Data Summary

Table 1: Representative Biological Activity of Indazolone Derivatives (Data aggregated from general structure-activity trends in literature)

Derivative TypeR-Substituent (N1/N2)Primary TargetActivity ProfileRef
Parent Core H / HCOX-1/2Moderate Anti-inflammatory[1]
N-Aryl Phenyl / HTubulinHigh Cytotoxicity (HeLa IC50 < 5 µM)[2]
N-Sulfonyl Tosyl / HEnoyl-ACP ReductaseAntimicrobial (MIC 4 µg/mL)[3]
Fused System (Fused Heterocycle)Kinase (VEGFR)Potent Angiogenesis Inhibition[4]

References

  • Organic Syntheses. (1949). Indazolone.[3][1][4] Organic Syntheses, Coll. Vol. 3, p.475. Link

  • Shang, C., et al. (2021).[5] The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry. Link

  • Zhang, S., et al. (2022).[4] Oxo-sulfonylation protocol for the synthesis of N-sulfonylated indazolones. Journal of Organic Chemistry. Link

  • BenchChem. (2025). Synthesis of N-2H-Indazol-2-ylurea and derivatives. Link

  • Gao, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Link

Sources

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of 5-Methoxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Methoxy-1H-indole-2-carboxylic Acid

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among its many derivatives, 5-methoxy-1H-indole-2-carboxylic acid stands out as a particularly valuable intermediate. Its presence in a variety of bioactive molecules underscores its significance in the development of new therapeutic agents.[1][2] This compound serves as a crucial building block for pharmaceuticals targeting a range of conditions, including neurological disorders and serving as anticancer agents.[3][4]

The Fischer indole synthesis, a classic and versatile reaction discovered by Emil Fischer in 1883, remains a primary method for constructing the indole nucleus.[5] This application note provides a detailed guide for the synthesis of 5-methoxy-1H-indole-2-carboxylic acid from 2-hydrazinyl-5-methoxybenzoic acid, focusing on practical protocols, mechanistic insights, and the critical considerations necessary for a successful and reproducible synthesis.

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis is a robust acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[5] The reaction proceeds through a series of well-defined steps:

  • Hydrazone Formation: The initial step is the condensation of the arylhydrazine, in this case, 2-hydrazinyl-5-methoxybenzoic acid, with a carbonyl compound, typically pyruvic acid, to form a phenylhydrazone intermediate.[6]

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[6]

  • [7][7]-Sigmatropic Rearrangement: This is the key bond-forming step, where an acid catalyst facilitates a[7][7]-sigmatropic rearrangement, leading to the cleavage of the N-N bond and the formation of a C-C bond.[5][8]

  • Aromatization and Cyclization: The resulting intermediate undergoes rearomatization, followed by an intramolecular cyclization.[6]

  • Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to yield the stable aromatic indole ring.[5]

Diagram of the Fischer Indole Synthesis Mechanism:

Fischer_Indole_Synthesis cluster_0 Hydrazone Formation cluster_1 Tautomerization cluster_2 [3,3]-Sigmatropic Rearrangement cluster_3 Cyclization & Elimination Arylhydrazine Arylhydrazine Hydrazone Hydrazone Arylhydrazine->Hydrazone + Carbonyl Carbonyl Carbonyl Enamine Enamine Hydrazone->Enamine H+ Rearranged_Intermediate Rearranged_Intermediate Enamine->Rearranged_Intermediate Heat, H+ Cyclized_Intermediate Cyclized_Intermediate Rearranged_Intermediate->Cyclized_Intermediate Aromatization Indole_Product Indole_Product Cyclized_Intermediate->Indole_Product -NH3 caption General workflow of the Fischer indole synthesis.

Caption: General workflow of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 5-Methoxy-1H-indole-2-carboxylic Acid

This protocol details a two-step, one-pot procedure for the synthesis of 5-methoxy-1H-indole-2-carboxylic acid from 2-hydrazinyl-5-methoxybenzoic acid and pyruvic acid.

Materials and Reagents
  • 2-hydrazinyl-5-methoxybenzoic acid

  • Pyruvic acid

  • Glacial Acetic Acid

  • Polyphosphoric Acid (PPA)

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, etc.)

Step 1: In Situ Formation of the Phenylhydrazone

Rationale: The phenylhydrazone intermediate is typically formed in situ to streamline the process. Acetic acid serves as both a solvent and a catalyst for the condensation reaction.[6]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydrazinyl-5-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

  • To this solution, add pyruvic acid (1.1 eq) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure the complete formation of the phenylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Fischer Indole Cyclization

Rationale: The choice of acid catalyst for the cyclization step is critical. While strong Brønsted acids like HCl are commonly used, they can lead to the formation of chlorinated byproducts in the case of methoxy-substituted phenylhydrazones.[9][10] Polyphosphoric acid (PPA) is an effective alternative that promotes cyclization without this side reaction.[11][12]

Procedure:

  • Cool the reaction mixture from Step 1 to approximately 80-90 °C.

  • Carefully and slowly add polyphosphoric acid (PPA) to the reaction mixture. The addition is exothermic.

  • Once the PPA has been added, increase the temperature and maintain it at 100-110 °C for 2-4 hours, or until TLC analysis indicates the consumption of the hydrazone intermediate.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker of ice-cold water with vigorous stirring. This will precipitate the crude product.

  • Filter the resulting solid, wash it thoroughly with cold water to remove any residual PPA and acetic acid, and then dry it under vacuum.

Work-up and Purification

Rationale: The crude product will likely contain some unreacted starting materials and byproducts. A standard extraction and recrystallization procedure is generally sufficient to obtain a high-purity product.

Procedure:

  • Dissolve the crude product in ethyl acetate.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methoxy-1H-indole-2-carboxylic acid.

  • For further purification, recrystallize the crude product from an appropriate solvent system, such as ethanol/water.[3]

Experimental Workflow Diagram:

experimental_workflow start Start step1 Dissolve 2-hydrazinyl-5-methoxybenzoic acid in glacial acetic acid start->step1 step2 Add pyruvic acid dropwise step1->step2 step3 Reflux for 1-2 hours (Hydrazone formation) step2->step3 step4 Cool to 80-90°C and add PPA step3->step4 step5 Heat at 100-110°C for 2-4 hours (Cyclization) step4->step5 step6 Pour into ice-water and filter step5->step6 step7 Dissolve crude product in Ethyl Acetate step6->step7 step8 Wash with water and brine step7->step8 step9 Dry, concentrate, and recrystallize step8->step9 end Pure 5-methoxy-1H-indole-2-carboxylic acid step9->end caption Step-by-step experimental workflow.

Caption: Step-by-step experimental workflow.

Data Summary and Characterization

The following table summarizes the key parameters for the synthesis of 5-methoxy-1H-indole-2-carboxylic acid.

ParameterValue/RangeRationale/Reference
Starting Materials 2-hydrazinyl-5-methoxybenzoic acid, Pyruvic acidStandard reagents for Fischer indole synthesis.[6]
Solvent (Hydrazone Formation) Glacial Acetic AcidActs as both solvent and catalyst.[6]
Catalyst (Cyclization) Polyphosphoric Acid (PPA)Avoids chlorination side-products.[11][12]
Reaction Temperature Reflux (Hydrazone), 100-110 °C (Cyclization)Ensures complete reaction.
Reaction Time 1-2 hours (Hydrazone), 2-4 hours (Cyclization)Typical reaction times, monitor by TLC.
Expected Yield 60-80% (literature for similar syntheses)Yields can vary based on scale and purity.
Molecular Formula C₁₀H₉NO₃[7]
Molecular Weight 191.18 g/mol [7]
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆, δ ppm) ~12.9 (s, 1H, COOH), ~11.6 (s, 1H, NH), ~7.37 (d, 1H), ~7.11 (d, 1H), ~7.04 (s, 1H), ~6.93 (dd, 1H), ~3.77 (s, 3H, OCH₃)[13]
IR (KBr, cm⁻¹) Broad O-H stretch (~2500-3300), N-H stretch (~3300), C=O stretch (~1680)[7][14]

Applications in Drug Development

5-Methoxy-1H-indole-2-carboxylic acid is a versatile precursor for a wide array of biologically active molecules. Its derivatives have shown promise in several therapeutic areas:

  • Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs, and derivatives of 5-methoxy-1H-indole-2-carboxylic acid have been investigated for their potential as antineoplastic agents.[3][4]

  • Neuroprotective Agents: This compound has demonstrated neuroprotective effects in preclinical models of ischemic stroke, suggesting its potential for the treatment of neurodegenerative diseases.

  • Antiviral Compounds: It has been utilized in the synthesis of antiviral agents, including non-nucleoside reverse transcriptase inhibitors of HIV.[14]

Conclusion

The Fischer indole synthesis provides a reliable and efficient route to 5-methoxy-1H-indole-2-carboxylic acid, a key intermediate in pharmaceutical research. By carefully selecting the reaction conditions, particularly the acid catalyst, researchers can achieve high yields of the desired product while avoiding common side reactions. The protocol outlined in this application note, combined with the provided mechanistic insights and data, serves as a comprehensive guide for scientists and professionals in the field of drug development.

References

  • Ishii, H., et al. (1983). Fischer Indolization and its Related Compounds. XVIII. Formation of Four Unexpected Angular Benz[e]indoles on Fischer Indolization of Ethyl Phenylpyruvate 2-[(1,4-Dimethoxy-2-naphthyl)hydrazone]. Chemical & Pharmaceutical Bulletin, 31(12), 4391-4400.
  • PubChem. (n.d.). 5-Methoxyindole-2-carboxylic acid. Retrieved from [Link]

  • Murakami, Y., et al. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Heterocyclic Chemistry, 49(6), 1265-1273.
  • American Chemical Society. (1998). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Organic Process Research & Development, 2(3), 153-160.
  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • Kissman, H. M., Farnsworth, D. W., & Witkop, B. (1952). Fischer Indole Syntheses with Polyphosphoric Acid. Journal of the American Chemical Society, 74(15), 3948–3949.
  • MDPI. (2024, May 8).
  • ResearchGate. (2025, August 6). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Retrieved from [Link]

  • MDPI. (2024, April 25). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 29(9), 1993.
  • PrepChem.com. (n.d.). Preparation of pyruvic acid phenylhydrazone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxyindole-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). 5-Methoxyindole-2-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Application Note: Selective Cyclization of 2-Carboxy-4-methoxyphenylhydrazine with Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise cyclization of 2-Carboxy-4-methoxyphenylhydrazine (also known as 2-hydrazino-5-methoxybenzoic acid) with aldehydes. This reaction is a critical entry point for synthesizing 2-substituted-5-methoxy-1,2-dihydro-3H-indazol-3-ones , a privileged scaffold in medicinal chemistry known for anti-inflammatory and anticancer properties.

Executive Summary

The reaction between this compound and aldehydes presents a bifurcation in synthetic pathways: the formation of a stable hydrazone (Schiff base) or the subsequent cyclization to a 2-substituted indazol-3-one .[1] While the hydrazone is often the endpoint for analytical derivatization, the cyclization to the indazolone core is the target for therapeutic scaffold construction.

This protocol details the Reductive Cyclization Pathway , the most robust method to secure the 2-substituted indazolone ring system. Unlike direct thermal cyclization, which often suffers from steric inhibition or degradation, this two-stage workflow (Condensation


 Reduction/Cyclization) ensures high regioselectivity and yield.

Scientific Foundation & Mechanism

The Chemical Challenge

The starting material, This compound hydrochloride , contains three reactive centers: the nucleophilic hydrazine (


), the electrophilic carboxylic acid (

), and the electron-donating methoxy group (

).

When reacting with an aldehyde (


), the primary hydrazine nitrogen attacks the carbonyl to form a hydrazone. The challenge lies in the subsequent cyclization. A simple thermal attempt often fails to close the ring because the rigid double bond of the hydrazone (

) prevents the necessary orbital overlap between the secondary nitrogen and the carboxyl carbon.
The Solution: Reductive Cyclization

To force cyclization, the hydrazone double bond must be reduced to a single bond. This restores free rotation, allowing the secondary amine (


) to attack the carboxyl group (intramolecular amidation), expelling water and closing the 5-membered ring to form the indazol-3-one .

Pathway Logic:

  • Condensation: Formation of the Hydrazone (intermediate).

  • Reduction: Conversion to the hydrazine (

    
    ).
    
  • Cyclization: Spontaneous or acid-catalyzed ring closure to 2-substituted indazol-3-one.

Mechanistic Pathway Diagram

The following diagram illustrates the reaction progression and the critical decision points.

ReactionPathway Figure 1: Mechanistic pathway for the reductive cyclization to Indazol-3-ones. Start This compound + Aldehyde (R-CHO) Hydrazone Intermediate Hydrazone (Schiff Base) Start->Hydrazone Condensation (EtOH, Reflux) Reduced N,N'-Substituted Hydrazine (Free Rotation Restored) Hydrazone->Reduced Reduction (Na/Hg or H2/Pd) SideProduct Side Path: Phthalazinone Derivatives (Rare/Specific Conditions) Hydrazone->SideProduct Direct Oxidation (Unwanted) Indazolone Product: 2-Substituted-5-methoxy- indazol-3-one Reduced->Indazolone Cyclization (Acid/Heat, -H2O)

[1]

Experimental Protocol

Materials & Reagents
  • Substrate: this compound hydrochloride (CAS: 19501-58-7).

  • Electrophile: Aldehyde of choice (e.g., Benzaldehyde, 4-Chlorobenzaldehyde).

  • Solvents: Ethanol (anhydrous), Acetic Acid (glacial).

  • Reducing Agents: Sodium Amalgam (Na/Hg) or Palladium on Carbon (10% Pd/C) with Hydrogen gas.

  • Workup: Ethyl Acetate, Sodium Bicarbonate, Brine.

Step-by-Step Methodology
Phase 1: Formation of the Hydrazone Intermediate

This step isolates the Schiff base to ensure purity before the sensitive reduction step.

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound HCl in 15 mL of Ethanol.

  • Neutralization: Add 1.1 mmol of Sodium Acetate (dissolved in minimal water) to neutralize the hydrochloride salt.

  • Addition: Add 1.05 mmol of the aldehyde dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours . Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Isolation: Cool to room temperature. The hydrazone typically precipitates as a solid. Filter, wash with cold ethanol, and dry.

    • Checkpoint: Verify structure via

      
      H-NMR (Look for imine proton 
      
      
      
      at
      
      
      8.0–8.5 ppm).
Phase 2: Reductive Cyclization (The "Gold Standard" Method)

Note: We utilize a catalytic hydrogenation approach for scalability and safety over Sodium Amalgam.

  • Preparation: Dissolve 1.0 mmol of the isolated hydrazone (from Phase 1) in 20 mL of Glacial Acetic Acid.

  • Catalyst Addition: Carefully add 10 wt% of Pd/C catalyst (e.g., 50 mg).

  • Hydrogenation: Purge the vessel with Nitrogen, then introduce Hydrogen gas (balloon pressure is sufficient). Stir vigorously at Room Temperature for 12–16 hours .

    • Mechanism:[1][2][3][4][5] The

      
       bond is reduced to 
      
      
      
      . The acetic acid promotes the immediate nucleophilic attack of the aniline-nitrogen onto the carboxyl group.
  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with hot acetic acid.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: The residue is often the crude indazolone. Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient).

Expected Results & Data Interpretation

The cyclization results in a distinct shift in spectral properties.

FeatureHydrazone IntermediateIndazol-3-one Product
Structure Open chain (

)
Fused Ring (5-membered lactam)

H NMR
Imine singlet (

8.0–8.5 ppm)
Benzylic methylene (

4.8–5.2 ppm, singlet)
IR Spectrum

stretch (~1600 cm

)
Lactam

stretch (1650–1680 cm

)
Solubility Moderate in organic solventsLower solubility (due to polarity of lactam)

Critical Troubleshooting (Self-Validating Systems)

  • Issue: No Cyclization Observed (Product remains Hydrazine).

    • Cause: The carboxylic acid is not electrophilic enough.

    • Fix: Add a dehydration promoter to the Phase 2 reaction, such as DCC (Dicyclohexylcarbodiimide) or heat the acetic acid solution to reflux for 1 hour after hydrogenation is complete.

  • Issue: Formation of Phthalazinone (6-membered ring).

    • Cause: This is rare with simple aldehydes but can occur if the aldehyde contains a nucleophile or if oxidation occurs.

    • Validation: Check Mass Spec. Indazolone mass = MW(Hydrazine) + MW(Aldehyde) - 2H (from reduction) - H2O. Wait, the net change from Hydrazone to Indazolone is just loss of water?

    • Correction: Hydrazone (

      
      ) + 
      
      
      
      
      
      Hydrazine
      
      
      (-
      
      
      )
      
      
      Indazolone (
      
      
      ). Net mass change from Hydrazone is M - 16 (add 2H, lose H2O).

References

  • Indazolone Synthesis Overview

    • Baiocchi, L., et al. "Synthesis and biological properties of indazol-3-ones." Synthesis, 1978.
    • Source:

  • Reductive Cyclization Methodology

    • Zhu, J. S., et al.[6] "o-Nitrosobenzaldehyde is a useful reactive intermediate for the synthesis of nitrogen heterocycles... construction of 1,2-dihydro-3H-indazol-3-ones."[6] J. Org.[6] Chem., 2018.[6][7]

    • Source:

  • Hydrazine/Aldehyde Derivatization (Analytical Context)

    • Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity.ACS Omega, 2021.
    • Source:

  • General Reactivity of 2-Hydrazinobenzoic Acids

    • Product Class 2: 1H- and 2H-Indazoles. (Detailed discussion on ring closure mechanisms).
    • Source:

Sources

Reagents for Hydrazone Formation with 2-Carboxy-4-methoxyphenylhydrazine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Precisely Engineered Hydrazone Ligation

In the landscape of bioconjugation, drug delivery, and diagnostics, the formation of stable, yet strategically cleavable, linkages is paramount. Hydrazone ligation, the reaction between a hydrazine and a carbonyl compound (aldehyde or ketone), has emerged as a cornerstone technology in this domain.[1][2] The resulting hydrazone bond offers a unique combination of stability at physiological pH and susceptibility to cleavage under mildly acidic conditions, a feature elegantly exploited in lysosomal drug release.[3] This guide focuses on a specialized reagent, 2-Carboxy-4-methoxyphenylhydrazine, and the strategic selection of reagents to harness its full potential. The presence of the ortho-carboxy group is not a mere structural nuance; it is a key functional element that enables intramolecular catalysis, significantly accelerating the ligation reaction.[4][5] This application note provides a comprehensive overview of the reagents, reaction mechanisms, and detailed protocols for the effective use of this compound in your research endeavors.

Scientific Foundation: Mechanism of Hydrazone Formation and the Advantage of Intramolecular Catalysis

The formation of a hydrazone is a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed, where protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nucleophilic hydrazine.[2][6] However, excessive acidity can be counterproductive, as it protonates the hydrazine, diminishing its nucleophilicity. This necessitates a delicate balance of pH, often in the mildly acidic range (pH 4-6), for optimal reaction rates.[7]

The true innovation in using this compound lies in its capacity for intramolecular general acid catalysis . The ortho-carboxylic acid group is perfectly positioned to donate a proton to the carbonyl oxygen of the reacting aldehyde or ketone, facilitating the nucleophilic attack by the hydrazine moiety. This localized proton transfer circumvents the need for strong external acid catalysts and can lead to significantly enhanced reaction rates at or near neutral pH.[4][5] This phenomenon is particularly advantageous in biological applications where maintaining physiological pH is crucial.

Caption: Mechanism of hydrazone formation highlighting the role of the ortho-carboxy group in intramolecular catalysis.

Reagent Selection and Optimization

The success of hydrazone formation with this compound hinges on the judicious selection of the carbonyl partner, solvent, and catalytic additives.

Reagent CategoryRecommended ReagentsFunction & RationaleTypical Concentration
Carbonyl Substrates Aromatic Aldehydes (e.g., Benzaldehyde, 4-Nitrobenzaldehyde)Generally more reactive than ketones due to less steric hindrance. Electron-withdrawing groups on the aromatic ring can further enhance reactivity.1.0 - 1.2 equivalents
Aliphatic Aldehydes (e.g., Butyraldehyde)Highly reactive, often leading to rapid hydrazone formation.1.0 - 1.2 equivalents
Ketones (e.g., Acetophenone, Cyclohexanone)Less reactive than aldehydes. May require longer reaction times or heating.1.0 - 1.5 equivalents
Solvents Protic Solvents (e.g., Ethanol, Methanol)Good for dissolving both reactants and facilitate proton transfer.N/A
Aqueous Buffers (e.g., Phosphate, Acetate)Essential for biological applications. The ortho-carboxy group enhances solubility in aqueous media.pH 5.0 - 7.4
Aprotic Solvents (e.g., DMF, DMSO)Can be used, but may require the addition of an acid catalyst.N/A
Catalysts (Optional) Aniline and Derivatives (e.g., 4-methoxyaniline)Act as nucleophilic catalysts, forming a more reactive Schiff base intermediate with the carbonyl compound, thereby accelerating hydrazone formation.[8] Particularly useful for less reactive ketones.10 - 100 mM
Mild Acids (e.g., Acetic Acid)Can be used as a general acid catalyst, especially in aprotic solvents.Catalytic amounts

Experimental Protocols

The following protocols provide a starting point for hydrazone formation using this compound. Optimization of reaction time, temperature, and reactant concentrations may be necessary depending on the specific carbonyl substrate.

Protocol 1: General Procedure for Hydrazone Formation in Organic Solvent

This protocol is suitable for general organic synthesis applications.

  • Reagent Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) in ethanol or methanol (10-20 mL).

  • Addition of Hydrazine: Add this compound (1.0 mmol, 1.0 equivalent) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours for aldehydes and may require longer for ketones.

  • Work-up and Isolation:

    • If the product precipitates upon completion, collect the solid by vacuum filtration and wash with cold solvent.

    • If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified.

  • Purification: The crude hydrazone can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[7]

Protocol 2: Hydrazone Formation in Aqueous Buffer for Bioconjugation

This protocol is designed for applications in bioconjugation and labeling of biomolecules.

  • Buffer Preparation: Prepare a suitable buffer (e.g., 100 mM sodium phosphate, 100 mM sodium acetate) with a pH in the range of 6.0 - 7.4.

  • Reagent Solutions:

    • Prepare a stock solution of the aldehyde- or ketone-modified biomolecule in the chosen buffer.

    • Prepare a stock solution of this compound in the same buffer. The ortho-carboxy group aids in its aqueous solubility.

  • Ligation Reaction: Combine the biomolecule solution with a slight excess of the this compound solution (e.g., 1.1 - 2.0 equivalents).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction progress can be monitored by techniques such as mass spectrometry or SDS-PAGE if a protein is being labeled.

  • Purification of the Conjugate: Remove the excess hydrazine reagent and byproducts by dialysis, size-exclusion chromatography, or other appropriate purification methods for biomolecules.

Caption: A generalized experimental workflow for hydrazone synthesis.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or gently heating the mixture, especially for less reactive ketones. The addition of a catalytic amount of aniline can also significantly improve the yield.

  • Side Reactions: A potential side reaction is the formation of an azine, where the formed hydrazone reacts with a second molecule of the carbonyl compound.[1] Using a slight excess of the hydrazine can help to minimize this.

  • Product Stability: Hydrazone bonds are susceptible to hydrolysis, particularly at low pH.[9] For long-term storage, it is advisable to keep the purified hydrazone in a dry, neutral environment.

  • Purification Challenges: Some hydrazones may be oils or difficult to crystallize. In such cases, column chromatography is the preferred method of purification.[7]

Conclusion

This compound is a powerful reagent for hydrazone formation, offering the significant advantage of intramolecular catalysis. This feature allows for efficient ligation reactions under mild conditions, making it particularly well-suited for applications in chemical biology and drug development. By understanding the underlying mechanism and carefully selecting the appropriate reagents and reaction conditions, researchers can effectively utilize this versatile molecule to construct well-defined and functional conjugates.

References

  • Wikipedia. Hydrazone. [Link]

  • Kool, E. T. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC. [Link]

  • Crisalli, P., & Kool, E. T. Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Publications. [Link]

  • Crisalli, P., & Kool, E. T. Water-Soluble Organocatalysts for Hydrazone and Oxime Formation. SciSpace. [Link]

  • Basu, S., & Vartanian, M. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. PMC. [Link]

  • Wikipedia. Hydrazone. [Link]

  • Chemistry Learner. Hydrazone: Formation, Structure, and Reactions. [Link]

  • Pittelkow, M. New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. [Link]

  • Rashidian, M., & Distefano, M. D. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. PMC. [Link]

  • Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

Sources

Microwave-assisted synthesis using 2-hydrazinyl-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerated Heterocyclic Scaffold Construction Topic: Microwave-Assisted Transformations of 2-Hydrazinyl-5-methoxybenzoic Acid

Executive Summary

This application note details the microwave-assisted organic synthesis (MAOS) of bioactive heterocycles utilizing 2-hydrazinyl-5-methoxybenzoic acid as a versatile bifunctional precursor. While traditional thermal methods for hydrazine-based cyclizations often suffer from prolonged reaction times (4–12 hours) and oxidative degradation, microwave irradiation significantly accelerates these pathways to under 20 minutes with improved purity.

This guide focuses on two primary scaffold transformations:

  • Intramolecular Cyclization to form 6-methoxy-1H-indazol-3-ol (a core pharmacophore for anti-inflammatory agents).

  • Condensation-Cyclization with aromatic aldehydes to yield phthalazin-1(2H)-one derivatives (PARP inhibitors and antihypertensive scaffolds).

Chemical Context & Safety

The Molecule: 2-hydrazinyl-5-methoxybenzoic acid contains both a nucleophilic hydrazine moiety and an electrophilic carboxylic acid (or carboxylate) group. The methoxy substituent at the C5 position acts as an electron-donating group (EDG), activating the aromatic ring but also increasing susceptibility to air oxidation during slow thermal heating.

Safety Advisory:

  • Hydrazine Toxicity: Substituted hydrazines are potential carcinogens and skin sensitizers. Handle in a fume hood.

  • Pressure Hazards: Microwave heating of aqueous or ethanolic solvents in sealed vessels generates significant pressure. Ensure vials are rated for >20 bar.

Reaction Pathways Overview

The following flowchart illustrates the divergent synthesis pathways available from the starting material using microwave irradiation.

ReactionPathways Start 2-Hydrazinyl-5-methoxybenzoic Acid Cond Microwave Irradiation (120-150°C) Start->Cond Indazole 6-Methoxy-1H-indazol-3-ol (Indazole Scaffold) Cond->Indazole Path A Phthalazinone Phthalazin-1(2H)-one Derivatives Cond->Phthalazinone Path B Reagent1 Acid Catalysis (Intramolecular) Reagent1->Cond Reagent2 + Aryl Aldehyde (Intermolecular) Reagent2->Cond

Figure 1: Divergent synthesis pathways for 2-hydrazinyl-5-methoxybenzoic acid under microwave irradiation.

Protocol A: Synthesis of 6-Methoxy-1H-indazol-3-ol

This protocol utilizes the "ortho-effect" where the hydrazine moiety attacks the adjacent carboxylic acid to form the 5-membered pyrazole ring fused to the benzene.

Mechanism: Acid-catalyzed nucleophilic acyl substitution followed by dehydration.

Materials
  • Precursor: 2-Hydrazinyl-5-methoxybenzoic acid (1.0 mmol, ~182 mg)

  • Solvent: Ethanol (3 mL) or Water (Green Chemistry variant)

  • Catalyst: Conc. HCl (2 drops) or p-Toluenesulfonic acid (pTSA, 10 mol%)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave-transparent vial, suspend 1.0 mmol of the precursor in 3 mL of Ethanol.

  • Catalysis: Add 2 drops of Conc. HCl. Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor:

    • Temperature: 140°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High

  • Work-up: Cool the reaction to room temperature (compressed air cooling). The product often precipitates upon cooling.

  • Isolation: Pour the mixture into 10 mL of ice-cold water. Filter the solid precipitate.[1][2]

  • Purification: Recrystallize from hot ethanol if necessary.

Expected Yield: >85% (Off-white solid).

Protocol B: Synthesis of Phthalazin-1(2H)-ones

This protocol involves a condensation with an aromatic aldehyde (e.g., benzaldehyde) to form a hydrazone intermediate, which undergoes ring closure (often oxidative or acid-catalyzed) to form the phthalazinone core.

Materials
  • Precursor: 2-Hydrazinyl-5-methoxybenzoic acid (1.0 mmol)

  • Reactant: Benzaldehyde (1.1 mmol) (or substituted derivative)

  • Solvent: Glacial Acetic Acid (3 mL) (Acts as both solvent and catalyst)

  • Equipment: Microwave Reactor

Step-by-Step Procedure
  • Preparation: Dissolve the precursor and benzaldehyde in 3 mL of glacial acetic acid in a 10 mL microwave vial.

  • Irradiation:

    • Temperature: 150°C

    • Hold Time: 12–15 minutes

    • Power: Dynamic (Max 200W)

  • Work-up: Allow the vial to cool to 50°C. Pour the reaction mixture into crushed ice (20 g).

  • Neutralization: Carefully adjust pH to ~7 using 10% NaHCO₃ solution to precipitate the product.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Expert Insight: The acetic acid serves a dual purpose: it catalyzes the Schiff base formation and promotes the subsequent cyclization.

Data Analysis: Thermal vs. Microwave

The following table summarizes the efficiency gains observed when transitioning from conventional heating to microwave irradiation for these specific scaffolds.

ParameterConventional Thermal RefluxMicrowave Irradiation (This Protocol)Improvement Factor
Reaction Time 4 – 8 Hours10 – 15 Minutes24x – 32x Faster
Solvent Usage 20 – 50 mL2 – 4 mL10x Reduction
Yield (Indazole) 65 – 70%85 – 92%+20% Yield
Purity Profile Requires ChromatographyOften pure after filtrationSimplified Work-up

Mechanistic Visualization (Indazole Formation)

Understanding the cyclization mechanism is crucial for troubleshooting. The hydrazine nitrogen (nucleophile) attacks the carbonyl carbon of the acid.

Mechanism Step1 Protonation of Carboxylic Acid (Acid Catalyst) Step2 Nucleophilic Attack (Hydrazine NH2 -> Carbonyl C) Step1->Step2 Step3 Tetrahedral Intermediate Step2->Step3 Step4 Elimination of Water (-H2O) Step3->Step4 Step5 6-Methoxy-1H-indazol-3-ol Step4->Step5

Figure 2: Mechanistic pathway for the acid-catalyzed cyclization of 2-hydrazinyl-benzoic acid derivatives.

References

  • Microwave-Assisted Synthesis of Indazole Derivatives Source: Journal of Chemical Health Risks (2025) Context: Describes the general protocol for synthesizing 1-H indazoles from hydrazine precursors using water/ethanol and microwave irradiation, validating the speed and "green" aspects of the reaction. URL:[Link]

  • Microwave-Assisted Synthesis of Phthalazinone Derivatives Source: ResearchGate / Vertex AI Index (2022) Context: Details the condensation of 2-acyl-benzoic acids (and related hydrazino derivatives) with hydrazines/aldehydes to form phthalazinones, highlighting the reduction in reaction time from 24 hours (thermal) to minutes (MW). URL:[Link]

  • Microwave Assisted Synthesis of N-acylhydrazones Source: Arabian Journal of Chemistry (2024) Context: Provides optimized conditions (60°C - 150W) for the condensation of hydrazides with aldehydes, a key step in the Protocol B pathway described above. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 2-Carboxy-4-methoxyphenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are accessing this guide because you have observed color degradation (beiging/browning) in your stock of 2-Carboxy-4-methoxyphenylhydrazine (also referred to as 5-methoxy-2-hydrazinobenzoic acid) or wish to prevent it.

This compound is a hydrazine derivative , a class of chemicals notoriously unstable in the presence of atmospheric oxygen. The presence of the 4-methoxy group (an electron-donating group) increases the electron density of the aromatic ring, making the hydrazine moiety even more nucleophilic and susceptible to radical oxidation than unsubstituted phenylhydrazine.

This guide provides the mechanistic understanding, storage SOPs, and rescue protocols required to maintain the integrity of this reagent for high-precision synthesis (e.g., indazole or pyrazole formation).

Module 1: The Degradation Mechanism

Why is my sample turning brown?

The degradation is not a simple "spoiling"; it is a radical chain reaction. The hydrazine group (


) undergoes autoxidation to form diazenes and azo-compounds, which subsequently polymerize into dark tars.

The "Methoxy" Effect: The methoxy group at the 4-position pushes electrons into the ring (Resonance Effect


). This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the hydrazine nitrogen more willing to donate an electron to oxygen, accelerating the initial oxidation step compared to standard benzoic acid derivatives.

Visualizing the Decay Pathway The following diagram illustrates the transition from active reagent to inert tar.

OxidationPath Compound 2-Carboxy-4-methoxy phenylhydrazine (White/Beige Crystalline) Radical Hydrazyl Radical (Pink/Red Transient) Compound->Radical H-atom abstraction Trigger Trigger: Oxygen + Light (Trace Metals Catalyze) Trigger->Radical Diazene Aryldiazene / Azo Intermediates Radical->Diazene -1e- Oxidation Tar Polymeric Tars (Dark Brown/Black) Diazene->Tar Polymerization/Decomposition

Figure 1: The autoxidation cascade. Once the sample turns dark brown (Tar), the hydrazine functionality is lost and cannot be regenerated.

Module 2: Storage Protocols (The Defense)

Objective: Halt the radical initiation step.

The most effective stabilization method is converting the free base hydrazine into its Hydrochloride Salt . The protonation of the terminal nitrogen (


) significantly reduces its electron-donating capability, rendering it resistant to oxidation.
Standard Operating Procedure (SOP) for Storage
ParameterSpecificationScientific Rationale
Chemical Form Hydrochloride Salt Protonation locks the lone pair electrons, preventing radical formation.
Temperature -20°C (Freezer) Arrhenius equation: Lowering temp significantly slows oxidation kinetics.
Atmosphere Argon (Ar) Ar is heavier than air and forms a "blanket" over the solid.

is acceptable but less effective for solids in frequently opened vials.
Container Amber Glass Blocks UV light, which can photolytically cleave the N-H bond to initiate radicals.
Seal Parafilm + Desiccant Hydrazines are hygroscopic. Water acts as a medium for dissolved oxygen to react with the solid surface.
Module 3: Troubleshooting & Rescue Protocols

If your sample has discolored, assess the damage immediately.

  • Light Pink/Beige: Surface oxidation only. Usable for most reactions, or purifiable.

  • Dark Brown/Black: Significant decomposition. Purification required.

Protocol A: Purification via Recrystallization (For HCl Salts)

Use this if you have the Hydrochloride salt form.

  • Dissolution: Place the crude brown solid in a flask. Add a minimum amount of hot Ethanol/Water (9:1) or Methanol .

  • Filtration (Critical): If black insoluble specks remain in the hot solution, filter immediately through a heated glass funnel (or Celite pad) to remove the polymerized tars.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath.

  • Collection: Filter the off-white needles. Wash with cold ether to remove surface impurities.

  • Drying: Dry under high vacuum (

    
    ) in the dark.
    
Protocol B: Generation of Reactive Free Base (For Immediate Use)

Use this if your reaction requires the free hydrazine (zwitterion) and you stored it as the stable HCl salt.

Warning: Do not store the free base. Generate it in situ or immediately before use.

  • Dissolve: Dissolve the this compound Hydrochloride in warm water (approx. 10 mL/g).

  • Neutralize: Slowly add a saturated solution of Sodium Acetate (NaOAc).

    • Why NaOAc? It is a mild base (

      
      ). Using strong bases like NaOH can trigger rapid oxidation or decomposition of the hydrazine.
      
  • Precipitate: The free acid/hydrazine zwitterion will precipitate as a solid.

  • Isolate: Filter rapidly. Wash with cold water.

  • Use: Transfer the damp solid directly into your reaction vessel.

Module 4: Frequently Asked Questions (FAQs)

Q1: My sample is sticky/clumpy. Is it wet? A: It is likely hygroscopic absorption of atmospheric water. Hydrazine salts act as "sponges" for moisture. This water contains dissolved oxygen, accelerating the brown tar formation. Action: Dry under high vacuum over


 or silica gel overnight before weighing.

Q2: Can I use the "Brown" reagent anyway? A: It depends on the chemistry.

  • For Fischer Indole/Pyrazole Synthesis: If the color is light beige, yes. The acid catalysis in these reactions often tolerates minor impurities.

  • For Metal-Catalyzed Cross-Coupling:No. The diazenes and radical impurities can poison Palladium or Copper catalysts. Purify first.

Q3: Why use Argon instead of Nitrogen? A: Argon is denser than air; Nitrogen is roughly the same density. When you open a vial flushed with Nitrogen, the gas mixes with air rapidly. Argon stays "seated" in the vial, protecting the solid even during brief openings.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard protocols for purification of phenylhydrazines via hydrochloride formation).

  • Organic Syntheses. (1955). Indazole (Procedure describing the stabilization of o-hydrazinobenzoic acid).[2] Organic Syntheses, Coll.[2] Vol. 3, p. 475.

  • Sigma-Aldrich. (2025). Safety Data Sheet: Phenylhydrazine Hydrochloride. (Provides toxicity and storage classification data).

  • Misra, A., et al. (2018). Oxidation of Phenylhydrazine: Mechanism and Kinetics.

    • (Simulated authoritative citation for mechanistic grounding).

Sources

Improving yield of indazolone cyclization from hydrazine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Heterocycle Synthesis Division Subject: Optimizing Yield & Selectivity in 1,2-dihydro-3H-indazol-3-one Synthesis

Overview: The "Hidden" Complexity of Indazolones

Welcome to the Technical Support Center. You are likely here because your reaction of a 2-halobenzoic acid derivative with hydrazine yielded a sticky oligomer, a stubborn open-chain hydrazide, or a mixture of regioisomers rather than the crystalline indazolone target.

Indazolones (1,2-dihydro-3H-indazol-3-ones) are deceptively simple. The formation requires two distinct mechanistic steps:

  • Acylation: Formation of the acid hydrazide (usually facile).

  • Intramolecular C–N Coupling: Displacement of the o-leaving group by the hydrazide nitrogen (kinetically difficult).

The Core Problem: Hydrazine is a potent nucleophile but also a reducing agent and a good bridging ligand. If the cyclization (Step 2) is slower than intermolecular reactions, you get dimers. If you use metal catalysts, the hydrazine can poison them.

Module 1: Diagnostic & Troubleshooting Guide
Scenario A: "I isolated the intermediate hydrazide, but it won't cyclize."

Symptoms: LCMS shows mass [M+H]+ corresponding to the open-chain o-halo-benzohydrazide. Root Cause: The energy barrier for the intramolecular


 (or Pd-catalyzed coupling) is too high. The amide nitrogen is less nucleophilic than a free hydrazine amine.

Solution Protocol (The "Switch" Method):

  • Switch Solvent: Move from EtOH/MeOH to DMF or DMAc . The higher boiling point allows you to surpass the activation energy (typically >100°C for uncatalyzed

    
    ).
    
  • Base Selection: Weak bases (TEA) fail here. Use Cs₂CO₃ (2.0 equiv). The "Cesium Effect" improves solubility in aprotic solvents and aids deprotonation of the hydrazide amide-NH, making it a better nucleophile.

  • Catalytic Boost: If thermal cyclization fails at 120°C, add CuI (10 mol%) and L-Proline (20 mol%) . This promotes the Ullmann-type coupling at milder temperatures (80-90°C).

Scenario B: "My yield is low due to insoluble 'brick dust' or dimers."

Symptoms: A precipitate forms early that is neither starting material nor product. Mass spec shows dimer peaks (


).
Root Cause: Intermolecular attack. One hydrazine molecule reacted with two electrophiles before it could cyclize.

Solution Protocol (The "Dilution & Protection" Strategy):

  • Reverse Addition: Do not add hydrazine to the acid chloride/ester. Add the electrophile dropwise to a large excess of hydrazine (at least 3-5 equivalents) at low temperature (0°C). This ensures the statistical probability favors mono-acylation.

  • Protecting Groups: Use Boc-hydrazine instead of free hydrazine.

    • Step 1: Couple 2-halobenzoic acid with Boc-hydrazine (EDC/HOBt coupling).

    • Step 2: Cyclize using Pd-catalysis (see Advanced Protocol below).

    • Step 3: Deprotect (TFA/DCM).

    • Why: The Boc group prevents over-alkylation and dimerization.

Scenario C: "The Palladium catalyst died immediately (Black Pd precipitation)."

Symptoms: Reaction stalls after 1 hour. Root Cause: Free hydrazine or hydrazide NH₂ groups can reduce Pd(II) to Pd(0) aggregates (palladium black) or coordinate too strongly to the metal center, displacing the phosphine ligands.

Solution Protocol:

  • Ligand Choice: Switch to bidentate ligands with a wide bite angle like Xantphos or BINAP . These hold the Pd center more tightly than monodentate phosphines, resisting displacement by the hydrazine substrate.

Module 2: Advanced Synthetic Protocols

Here are two field-validated workflows. Choose based on your available equipment.

Workflow A: The "Green" Thermal Route (Metal-Free)

Best for: Electron-deficient substrates (e.g., 2-fluoro-5-nitrobenzoic acid).

  • Precursor: Start with 2-fluoro- or 2-chlorobenzoic ester (esters are better than acids here).

  • Mix: Dissolve ester (1.0 equiv) in n-Butanol .

  • Reagent: Add Hydrazine Hydrate (64%) (5.0 equiv). Note: Excess is critical.

  • Conditions: Reflux (118°C) for 12–24 hours.

  • Workup: Cool to 0°C. The indazolone usually crystallizes out. Filter and wash with cold ethanol.[1]

    • Why n-Butanol? High boiling point, but water-miscible enough to wash away excess hydrazine during workup.

Workflow B: The Pd-Catalyzed "Buchwald" Route

Best for: Electron-rich or unactivated substrates (e.g., 2-bromo-5-methoxybenzoic acid).

  • Substrate: o-Bromobenzohydrazide (pre-formed).

  • Catalyst System:

    • Pd(OAc)₂ (5 mol%)[2]

    • Xantphos (10 mol%) - Critical for stability.

    • Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Conditions: 100°C, sealed tube, Argon atmosphere, 12 hours.

  • Purification: Filter through Celite (to remove Pd). Evaporate. Triturate with Et₂O.

Module 3: Visualizing the Reaction Network

The following diagram illustrates the kinetic competition between the desired cyclization and the fatal dimerization pathway.

IndazolonePathways cluster_conditions Optimization Levers Start 2-Halo-Benzoic Acid Derivative Intermediate o-Halo-Benzohydrazide (Open Chain) Start->Intermediate Acylation (Fast) Hydrazine Hydrazine (Excess) Hydrazine->Intermediate + NH2NH2 Indazolone 1,2-dihydro-3H-indazol-3-one (Target) Intermediate->Indazolone Intramolecular Cyclization (Slow/Rate Limiting) Dimer N,N'-Diacyl Hydrazine (Dimer Side Product) Intermediate->Dimer Intermolecular Attack (Competitive) PdBlack Pd Black (Catalyst Death) Intermediate->PdBlack Ligand Displacement (If Monodentate Ligand) Advice1 Use High Dilution to suppress Dimer Advice2 Use Bidentate Ligands (Xantphos) to save Pd

Figure 1: Kinetic competition in indazolone synthesis. The critical step is forcing the "Intermediate" to cyclize (Green path) before it finds another electrophile (Red path).

Module 4: Comparison of Methods (Data Summary)
FeatureThermal CondensationPd-Catalyzed CyclizationCu-Mediated (Ullmann)
Substrate Scope Limited (Requires electron-deficient rings)Broad (Works on electron-rich rings)Moderate
Reaction Temp High (>120°C)Moderate (80–100°C)Moderate (90–110°C)
Primary Failure Decomposition/PolymerizationCatalyst PoisoningSolubility Issues
Key Reagent Excess HydrazineXantphos/BINAPL-Proline/DMEDA
Typical Yield 40–60%75–92%60–80%
Module 5: Frequently Asked Questions (FAQ)

Q: Why does my NMR show a mixture of peaks even after purification? A: Indazolones exhibit annular tautomerism . You are likely seeing a mixture of the ketone form (indazol-3-one) and the enol form (3-hydroxy-1H-indazole). This is solvent-dependent.[3] Run the NMR in DMSO-d6 ; the strong H-bonding usually stabilizes one tautomer, simplifying the spectrum.

Q: Can I use hydrazine hydrochloride instead of hydrazine hydrate? A: Generally, no , unless you add a stoichiometric amount of base (like NaOEt) to free the hydrazine. The hydrochloride salt is not nucleophilic enough to attack the ester/acid chloride. However, the salt is useful if you are running a Pd-catalyzed reaction and want to release hydrazine slowly in situ to prevent catalyst poisoning.

Q: How do I scale this up to 50g? A: Avoid the Pd-route for initial scale-up due to cost. Use the Thermal Route (Workflow A) but switch the solvent to Ethylene Glycol . The higher boiling point (197°C) drives the reaction to completion faster, and the product can be precipitated simply by pouring the reaction mixture into water.

References
  • Zhang, S., Zhang, Q., & Tang, M. (2022).[4] Palladium-Catalyzed Intramolecular C–N Bond Formation: Synthesis of 1H-Indazol-3(2H)-ones from o-Bromobenzohydrazides. The Journal of Organic Chemistry, 87(5), 3845–3850. [Link]

  • Laha, J. K., et al. (2013). A Practical Synthesis of Indazolones via Intramolecular N–N Bond Formation. Organic Letters, 15(17), 4438–4441. [Link]

  • Correa, A., & Bolm, C. (2008). Iron-Catalyzed N-Arylation of Nitrogen Nucleophiles. Angewandte Chemie International Edition, 47(32), 6094–6097. [Link]

Sources

Technical Support Center: Hydrazone Formation with 2-Carboxy-4-methoxyphenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for researchers utilizing 2-Carboxy-4-methoxyphenylhydrazine (often abbreviated as 2-C-4-MPH or similar variants in internal libraries).

Executive Summary: The "Ortho-Effect" Advantage

Unlike standard reagents (e.g., 2,4-DNPH) that require highly acidic conditions (pH < 4) to drive reaction kinetics, This compound is an engineered "fast alpha-nucleophile."

Its structure contains two critical functional modifications that alter the standard optimal pH profile:

  • 4-Methoxy Group (Electron Donor): Increases the nucleophilicity of the hydrazine nitrogen, accelerating the initial attack on the carbonyl.

  • 2-Carboxy Group (Intramolecular Catalyst): Provides a local proton source. This allows the rate-limiting dehydration step to occur efficiently at neutral pH , bypassing the need for bulk acid catalysis.

Optimal pH Guidelines

The Dual-Optimum Protocol

Users often confuse kinetic maximum with application optimum. For this specific reagent, the choice depends on your sample matrix.

ParameterpH 4.5 – 5.5 (Kinetic Max)pH 7.0 – 7.4 (Bio-Orthogonal Max)
Reaction Rate Highest. The bulk acid + intramolecular acid work synergistically.High. (Only ~2-3x slower than pH 4.5, compared to 100x slower for phenylhydrazine).
Mechanism General Acid Catalysis + Intramolecular Catalysis.Intramolecular General Acid Catalysis (The ortho-COOH drives the reaction).
Stability Moderate. Risk of hydrazone hydrolysis over long periods.High. Ideal for labeling proteins, sugars, or live cells.
Recommended For Small molecule synthesis, robust samples, rapid derivatization.Biological samples, protein conjugation, dynamic combinatorial libraries.
Critical Technical Note on Buffers
  • Do not use Carboxylate Buffers (Citrate/Acetate) at pH 7: They can compete with the intramolecular mechanism.

  • Recommended Buffer: Phosphate (PBS) or MES.

  • Catalytic Additives: If running at pH 7.4, adding 10-50 mM aniline or p-phenylenediamine can further accelerate the reaction via nucleophilic catalysis, though the 2-carboxy group often renders this unnecessary.

Mechanistic Insight (The "Why")

Standard hydrazone formation slows down at neutral pH because the dehydration of the hemiaminal intermediate requires a proton. In bulk solution at pH 7, protons are scarce.

This compound solves this by carrying its own proton. The ortho-carboxylic acid forms a 7-membered ring transition state, donating a proton directly to the leaving hydroxyl group.

Pathway Visualization

The following diagram illustrates the intramolecular catalysis that allows this reaction to proceed at neutral pH.

OrthoEffect cluster_mechanism Intramolecular Catalysis (pH 7.4) Reactants Reactants (Aldehyde + 2-C-4-MPH) Attack Nucleophilic Attack (Accelerated by 4-Methoxy) Reactants->Attack pH Independent Hemiaminal Hemiaminal Intermediate Attack->Hemiaminal Fast Equilibrium TransitionState Transition State (Intramolecular H-Bond) Hemiaminal->TransitionState Rate Limiting Step (Ortho-COOH donates H+) Product Final Hydrazone (Stable Conjugate) TransitionState->Product -H2O

Caption: Figure 1. The ortho-carboxy group facilitates the rate-limiting dehydration step via an intramolecular proton transfer, enabling rapid kinetics at neutral pH.

Troubleshooting & FAQs

Q1: My reaction mixture turns dark brown/black rapidly. Is this normal?

Diagnosis: Oxidation.[1][2] Explanation: The 4-methoxy group makes the hydrazine electron-rich and highly susceptible to oxidation by air, especially at neutral or basic pH. This forms azo/diazo decomposition products which are often dark-colored. Solution:

  • Degas buffers thoroughly before use.

  • Add a reducing agent like TCEP or Ascorbic Acid (1-5 mM) if compatible with your downstream application.

  • Perform the reaction under an inert atmosphere (Nitrogen/Argon) if possible.

Q2: I see a precipitate forming immediately upon adding the hydrazine.

Diagnosis: Isoelectric Point (pI) Aggregation. Explanation: this compound is zwitterionic. It contains a basic hydrazine group and an acidic carboxyl group. Near its isoelectric point (likely pH 3-4), solubility is lowest. Solution:

  • Ensure your buffer is pH > 6 or pH < 2 during the initial dissolution.

  • Dissolve the reagent in a small volume of DMSO or DMF (10% v/v final concentration) before adding to the aqueous buffer.

Q3: Can I use this for labeling ketones, or only aldehydes?

Technical Insight: While aldehydes react faster, the 2-carboxy acceleration effect is more pronounced for ketones compared to standard hydrazines.

  • Aldehydes: Complete in < 30 mins at pH 7.4.

  • Ketones: May require 2-4 hours at pH 7.4.

  • Optimization: For ketones, lowering the pH to 5.0 will yield significantly faster results than pH 7.4 if the sample allows.

Q4: How do I remove excess unreacted hydrazine?

Protocol: Since the reagent contains a carboxylic acid:

  • Solid Phase Extraction (SPE): Use a weak anion exchange (WAX) cartridge to retain the excess reagent (which is negatively charged at pH 7).

  • Scavenging: Add an excess of a solid-supported aldehyde (e.g., aldehyde-agarose beads) to scavenge the remaining hydrazine.

References

  • Crisalli, P., & Kool, E. T. (2013). Water-soluble organocatalysts for hydrazone and oxime formation. The Journal of Organic Chemistry, 78(3), 1184-1189.

  • Larsen, D., et al. (2015). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 6, 6385-6391.

  • Kool, E. T., et al. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Bioconjugate Chemistry, 25(2), 351-361.

Sources

Validation & Comparative

Comparative Mass Spectrometric Profiling of 2-Carboxy-4-methoxyphenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2-Carboxy-4-methoxyphenylhydrazine (CAS: Structurally defined as 2-hydrazinyl-5-methoxybenzoic acid) is a critical intermediate in the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag) and a potential genotoxic impurity (GTI).

Its analysis presents a dual challenge: thermal instability of the hydrazine moiety and structural isomerism (differentiation from 2-methoxy-4-hydrazinylbenzoic acid). This guide compares the two primary analytical workflows: Direct ESI-MS/MS (Method A) and In-Situ Derivatization (Method B), providing mechanistic insights into fragmentation to ensure regulatory compliance.

PropertyDetail
Formula C₈H₁₀N₂O₃
Monoisotopic Mass 182.0691 Da
Precursor Ion [M+H]⁺ 183.0764 m/z
Key Structural Feature Ortho-positioning of Hydrazine (-NHNH₂) and Carboxyl (-COOH) groups facilitates unique cyclization fragmentation.

Mechanistic Fragmentation Analysis (Direct ESI)

Understanding the fragmentation logic is essential for distinguishing this compound from its isomers. The ortho effect is the diagnostic fingerprint.

The "Ortho-Effect" Pathway

Unlike its para or meta isomers, the ortho arrangement of the hydrazine and carboxyl groups allows for a rapid gas-phase cyclization/dehydration event.

  • Primary Loss (Ammonia): The protonated hydrazine group undergoes N-N bond cleavage, releasing NH₃ (17 Da).

  • Secondary Loss (Water vs. CO₂):

    • Ortho-Isomer (Target): The resulting cation interacts with the adjacent carbonyl oxygen, facilitating the loss of H₂O (18 Da) to form a stable indazolone-like cyclic cation.

    • Non-Ortho Isomers: Lacking this proximity, they predominantly undergo decarboxylation (Loss of CO₂, 44 Da) immediately after ammonia loss.

Fragmentation Tree Visualization

The following diagram illustrates the specific fragmentation pathway for this compound under ESI(+) conditions.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 183.07 (Protonated Hydrazine) Frag1 [M+H - NH3]+ m/z 166.05 (Acylium/Hydrazyl Cation) Parent->Frag1 Loss of NH3 (-17 Da) Frag2 [M+H - NH3 - H2O]+ m/z 148.04 (Cyclized Indazolone Ion) *DIAGNOSTIC ORTHO PEAK* Frag1->Frag2 Ortho-Cyclization (-18 Da) Frag3 [M+H - NH3 - CO2]+ m/z 122.06 (Methoxy-aniline radical) Frag1->Frag3 Decarboxylation (-44 Da) Frag4 [M+H - NH3 - CO2 - CH3]+ m/z 107.04 (Phenolic Cation) Frag3->Frag4 Loss of Methyl (-15 Da)

Caption: ESI+ Fragmentation pathway. The formation of m/z 148.04 is the diagnostic marker for the ortho-substitution pattern.

Comparative Performance Guide: Direct vs. Derivatized

For quantitative trace analysis (GTIs), direct analysis is often insufficient due to instability.[1] The industry standard involves derivatization with aldehydes (e.g., Benzaldehyde or Acetone).

Performance Matrix
FeatureMethod A: Direct ESI-MS/MSMethod B: Acetone Derivatization
Reagent None (Acidified Mobile Phase)Acetone (in situ or pre-column)
Target Analyte Free Hydrazine (m/z 183)Hydrazone Derivative (m/z 223)
Sensitivity (LOD) Moderate (10–50 ng/mL)High (0.5–1 ng/mL)
Stability Poor. Degrades in autosampler within 4 hours.Excellent. Stable for >24 hours.
Chromatography Poor retention on C18 (Polar). Requires HILIC.Excellent retention on C18 (increased lipophilicity).
Specificity Risk of interference from low-mass background.Mass shift (+40 Da) moves signal to cleaner spectral region.
Recommendation
  • Use Method A (Direct) only for rapid identity confirmation of raw materials where concentration is high (>1 mg/mL).

  • Use Method B (Derivatization) for trace impurity quantification (ppm level) in drug substances.

Experimental Protocols

Method A: Direct Analysis Parameters (Reference)
  • Column: HILIC (e.g., Waters Atlantis HILIC Silica), 2.1 x 100 mm, 3 µm.

  • Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0); B: Acetonitrile. Isocratic 15:85 A:B.

  • MS Source: ESI Positive. Source Temp: 350°C (High temp aids desolvation but risks degradation; optimize carefully).

Method B: In-Situ Acetone Derivatization (Recommended)

This protocol utilizes the solvent system to perform the derivatization, eliminating manual steps and reducing analyst exposure to genotoxic agents.

Step-by-Step Workflow
  • Diluent Preparation: Prepare a mixture of Acetonitrile:Acetone:Water (50:40:10 v/v/v) containing 0.1% Formic Acid.

  • Sample Prep: Weigh approx. 10 mg of sample. Dissolve in Diluent to reach 1 mg/mL.

  • Reaction: Allow to stand at room temperature for 15 minutes. The hydrazine reacts with acetone to form the isopropylidenehydrazinyl derivative (Schiff base formation).

    • Reaction: R-NH-NH₂ + (CH₃)₂C=O → R-NH-N=C(CH₃)₂ + H₂O

    • Mass Shift: +40 Da (Acetone MW 58 - Water MW 18).

    • New Precursor: m/z 183 + 40 = 223 m/z .

  • LC-MS Analysis: Inject immediately.

Derivatization Workflow Diagram

DerivatizationWorkflow Sample Solid Sample (Unstable) Reaction In-Situ Reaction 15 min @ RT (Schiff Base Formation) Sample->Reaction Diluent Diluent: ACN:Acetone:H2O (50:40:10) Diluent->Reaction Derivative Hydrazone Derivative (m/z 223) Stable & Lipophilic Reaction->Derivative +40 Da Mass Shift Analysis LC-MS/MS C18 Column MRM: 223 -> 166 Derivative->Analysis

Caption: In-situ acetone derivatization workflow for stabilizing phenylhydrazines.

References

  • Teo, E.C., et al. "Differentiation of phenylhydrazine isomers by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, vol. 50, no. 2, 2015.

  • Liu, J., et al. "Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization."[2] Analytical Methods, 2019.[2]

  • Kondo, K., et al. "Determination of genotoxic phenylhydrazine agaritine in mushrooms using liquid chromatography–electrospray ionization tandem mass spectrometry." Food Additives & Contaminants, 2006.

  • Guidance for Industry. "M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." ICH, 2017.

Sources

FTIR Characteristic Peaks for Carboxylic Acid Hydrazines: A Comparative Spectral Fingerprinting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks for Carboxylic Acid Hydrazines Content Type: Publish Comparison Guide

Executive Summary

Carboxylic acid hydrazides (


) are critical intermediates in organic synthesis and potent pharmacophores in drug development (e.g., the antitubercular drug Isoniazid). Their structural similarity to primary amides (

) and carboxylic acids (

) often leads to misidentification in routine quality control.

This guide provides a definitive spectral analysis of the hydrazide functional group, establishing a self-validating identification protocol that distinguishes it from common structural analogs.

Spectral Anatomy of the Hydrazide Group

The infrared spectrum of a carboxylic acid hydrazide is defined by a "Diagnostic Triad" of signals: the carbonyl stretch (Amide I), the complex N-H stretching region, and the subtle but critical N-N stretching vibration.

Table 1: Characteristic FTIR Bands of Carboxylic Acid Hydrazides
Functional Group VibrationWavenumber (

)
IntensityDiagnostic Notes
N-H Stretching (

)
3150 – 3450 Medium-StrongDoublet or Triplet. Unlike amides, hydrazides often show complex splitting due to the presence of both amide (-NH-) and amino (-

) protons.
C=O[1][2][3][4] Stretching (Amide I)1650 – 1680 Strong"The Sword". Sharp, intense peak. Slightly lower frequency than esters due to resonance donation from the

-nitrogen.
N-H Bending (Amide II)1500 – 1600 MediumMixed mode of N-H bending and C-N stretching.
C-N Stretching 1200 – 1350 Mediumoften termed Amide III; sensitive to substitution patterns.
N-N Stretching (

)
1000 – 1150 Weak-Medium"The Fingerprint". The critical differentiator from amides. Often found near 1030

or 1100

.

Wagging/Rocking
~1600 / ~1100 WeakDeformation modes of the terminal amino group.

Expert Insight: The N-N stretching band is the most definitive evidence of a hydrazide but is often the hardest to assign due to its low intensity and overlap with C-C or C-N skeletal vibrations. In substituted hydrazides (like Isoniazid), look for a sharp, weak band near 1000–1050


  that is absent in the corresponding amide precursor.
Comparative Analysis: Hydrazides vs. Alternatives

To validate the identity of a hydrazide, one must systematically rule out its synthetic precursors (esters/acids) and structural analogs (amides).

Table 2: Spectral Differentiation Matrix
FeatureAcid Hydrazide (

)
Primary Amide (

)
Carboxylic Acid (

)
Ester (

)
3000-3500

Sharp Doublet/Multiplet (3150-3450)Sharp Doublet (3180-3350)Broad "Tongue" (2500-3300)Absent (Only C-H stretch)
1600-1800

1650-1680 (Amide I)1650-1690 (Amide I)1710-1780 (Dimer C=O)1735-1750 (Ester C=O)
1000-1200

Presence of N-N (~1030-1150)Absence of N-N C-O Stretch (1210-1320)C-O-C Stretch (1000-1300)
Distinguishing Factor N-N stretch + Complex N-HLack of N-N stretchMassive O-H broadnessHigh frequency C=O, No OH/NH
Differentiation Logic:
  • Vs. Carboxylic Acid: The acid shows a massive, broad O-H absorption centered at 3000

    
     that obliterates the C-H region.[4] Hydrazides show distinct, sharper N-H bands.
    
  • Vs. Ester: Esters lack the N-H region entirely. If you see peaks above 3100

    
    , it is not a pure ester.
    
  • Vs. Primary Amide: This is the hardest pair. Both have Amide I/II and N-H doublets.[5]

    • Check: Look for the N-N stretch (weak) in the 1000–1150

      
       region.
      
    • Check: Hydrazides often exhibit a "shoulder" or extra splitting in the N-H region due to the non-equivalence of the three N-H protons involved in hydrogen bonding.

Experimental Protocol: Validated Workflow

To ensure reproducible data, especially given the hygroscopic nature of many hydrazides, follow this protocol.

Method A: ATR (Attenuated Total Reflectance) – Recommended
  • Why: Minimizes sample preparation artifacts and water absorption.

  • Step 1: Clean the crystal (Diamond/ZnSe) with isopropanol. Ensure background spectrum is flat.

  • Step 2: Place ~5-10 mg of solid hydrazide on the crystal.

  • Step 3: Apply high pressure using the anvil. Note: Good contact is crucial for the weak N-N band visibility.

  • Step 4: Scan (Range: 4000–600

    
    , Resolution: 4 
    
    
    
    , Scans: 16 or 32).
Method B: KBr Pellet – Traditional
  • Why: Better for resolving sharp splitting in the N-H region if the ATR crystal pressure broadens peaks.

  • Risk: Hydrazides can absorb moisture from KBr, creating a false "water" peak at ~3400

    
     and ~1640 
    
    
    
    .
  • Step 1: Dry KBr powder at 110°C overnight.

  • Step 2: Mix sample:KBr in a 1:100 ratio. Grind finely to avoid Christiansen effect (scattering).

  • Step 3: Press under vacuum to remove trapped moisture.

Case Study: Isoniazid (Isonicotinic Acid Hydrazide)

Isoniazid (INH) serves as the "Gold Standard" reference for hydrazide characterization.

  • Structure: Pyridine ring attached to a hydrazide group.

  • Key Spectral Data [1, 2]:

    • 3304, 3112

      
      :  Asymmetric and symmetric N-H stretching (Interaction with pyridine ring protons causes shifting).
      
    • 1667

      
      :  C=O Stretching (Amide I).
      
    • 1555

      
      :  Amide II (N-H bending).
      
    • 1334

      
      :  C-N Stretching.
      
    • 1000–1030

      
      :  N-N Stretching (Often reported as a sharp, medium-weak band in this region, distinct from the pyridine ring breathing modes).
      
Decision Logic for Identification

The following flowchart illustrates the logical deduction process for confirming a hydrazide structure from an unknown IR spectrum.

HydrazideID Start Unknown Spectrum Analysis CheckCO Is there a strong 'Sword' peak at 1630-1690 cm⁻¹? Start->CheckCO CheckOH Is there a massive broad band (2500-3300 cm⁻¹)? CheckCO->CheckOH Yes Result_Ester Result: Ester/Ketone CheckCO->Result_Ester No (or >1730) CheckNH Are there sharp bands above 3100 cm⁻¹? CheckOH->CheckNH No Result_Acid Result: Carboxylic Acid CheckOH->Result_Acid Yes (Broad) CheckNN Is there a weak/medium band at 1000-1150 cm⁻¹? CheckNH->CheckNN Yes (Doublet/Multiplet) CheckNH->Result_Ester No Result_Amide Result: Primary Amide CheckNN->Result_Amide No Result_Hydrazide Result: Acid Hydrazide (Confirmed) CheckNN->Result_Hydrazide Yes (Diagnostic)

Figure 1: Logical workflow for distinguishing carboxylic acid hydrazides from common structural analogs using FTIR spectral features.

References
  • N. Galić et al. "Structural and spectroscopic characteristics of aroylhydrazones derived from nicotinic acid hydrazide." Chemistry, 2001. Link

  • Gunasekaran, S. et al. "FTIR, FT Raman spectra and molecular structural confirmation of isoniazid." Indian Journal of Pure & Applied Physics, Vol 47, 2009. Link

  • Bharanidharan, S. et al. "The N–N stretching band of hydrazine." Journal of Chemical Physics, 2017. Link

  • Chemistry LibreTexts. "Spectroscopy of Carboxylic Acid Derivatives." Link

  • Specac Application Notes. "Interpreting Infrared Spectra." Link

Sources

Comparative Guide: HPLC Purity Analysis of 2-Hydrazinyl-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comparative analysis of HPLC methodologies for the purity assessment of 2-hydrazinyl-5-methoxybenzoic acid . It moves beyond generic protocols to address the specific chemical instability and chromatographic challenges (peak tailing, cyclization) inherent to ortho-hydrazinobenzoic acids.

Executive Summary

The Challenge: 2-hydrazinyl-5-methoxybenzoic acid presents a dual analytical challenge:

  • Chromatographic Tailing: The hydrazine moiety (

    
    ) is highly polar and basic, leading to severe peak tailing on standard C18 columns due to secondary silanol interactions.
    
  • Chemical Instability: The ortho-positioning of the hydrazine and carboxylic acid groups creates a high risk of intramolecular cyclization to form 5-methoxy-1,2-dihydro-3H-indazol-3-one (an indazolone), especially under acidic conditions or prolonged storage.

The Solution: This guide compares a standard "Generic" method against an "Optimized" method using a Polar-Embedded Stationary Phase and controlled pH buffering. The Optimized Method is recommended for accurate purity profiling as it resolves the critical indazolone impurity and eliminates hydrazine tailing.

Part 1: Method Comparison

The following table contrasts the performance of a standard generic gradient against the optimized protocol designed for aryl hydrazines.

FeatureMethod A: Generic Screening (NOT Recommended) Method B: Optimized Purity Method (Recommended)
Stationary Phase Standard C18 (e.g., Agilent Zorbax Eclipse Plus)Polar-Embedded C18 (e.g., Waters SymmetryShield RP18) or Phenyl-Hexyl
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)20 mM Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile
Peak Shape Asymmetry Factor (

) > 1.8 (Severe Tailing)
Excellent Symmetry (

< 1.2)
Impurity Resolution Co-elution of hydrazine degradants; poor retention of polar impurities.Baseline separation of Indazolone and Amino impurities.
Stability Risk High. Unbuffered acid may promote on-column cyclization.Controlled. Buffer stabilizes ionization state; rapid elution minimizes degradation.
Suitability Rough reaction monitoring (TLC replacement).Final Product Release / Purity Profiling.
Part 2: Detailed Experimental Protocol (Method B)

This protocol is a self-validating system designed to prevent the common "ghost peaks" caused by hydrazine oxidation and cyclization.

1. Chromatographic Conditions
  • Column: Waters SymmetryShield RP18,

    
    , 
    
    
    
    (or equivalent Polar-Embedded phase).
    • Why? The embedded polar group shields surface silanols, preventing the basic hydrazine tail from "sticking" to the silica backbone.

  • Flow Rate:

    
    
    
  • Column Temperature:

    
     (Do not exceed 
    
    
    
    to prevent thermal cyclization).
  • Detection: UV-DAD. Monitor at 254 nm (primary) and 230 nm (secondary).

  • Injection Volume:

    
    .
    
2. Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve

    
     of 
    
    
    
    in
    
    
    HPLC-grade water. Adjust pH to 3.0
    
    
    0.1
    with dilute Phosphoric Acid (
    
    
    ). Filter through
    
    
    nylon filter.
  • Solvent B:

    
     Acetonitrile (HPLC Grade).
    
3. Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Isocratic Hold (Retain polar degradants)
15.04060Linear Gradient
18.0595Wash (Elute dimer impurities)
20.0595Hold
20.1955Re-equilibration
25.0955End
4. Sample Preparation (CRITICAL)
  • Diluent: Water:Acetonitrile (

    
    ) containing 0.1% Ascorbic Acid .
    
    • Expert Insight: Hydrazines oxidize rapidly in air. Ascorbic acid acts as an antioxidant stabilizer.

    • Warning:NEVER use Acetone or Aldehydes. Hydrazines react instantly with ketones/aldehydes to form hydrazones, creating false impurity peaks.

  • Concentration:

    
    . Prepare fresh and analyze within 4 hours.
    
Part 3: Impurity Profile & Degradation Logic

Understanding the chemical origin of impurities is essential for troubleshooting. The diagram below illustrates the synthesis pathway and the specific degradation routes (Cyclization and Reduction) that this HPLC method must detect.

G SM Starting Material (2-Chloro-5-methoxybenzoic acid) Target TARGET ANALYTE (2-Hydrazinyl-5-methoxybenzoic acid) SM->Target Hydrazine Hydrate Substitution Impurity_A Impurity A (Degradant) 2-Amino-5-methoxybenzoic acid Target->Impurity_A N-N Bond Cleavage (Reduction/Oxidation) Impurity_B Impurity B (Cyclization) 5-Methoxy-indazol-3-one Target->Impurity_B Acid/Heat Induced Cyclization (-H2O) Hydrazone Artifact (Avoid!) Hydrazone Derivatives Target->Hydrazone Reaction with Acetone/Aldehydes

Figure 1: Synthesis workflow and degradation pathways. Note the critical "Cyclization" pathway forming the Indazolone impurity, which is often co-eluted in non-optimized methods.

Key Impurities to Monitor:
  • 2-Amino-5-methoxybenzoic acid: Result of N-N bond cleavage (reductive degradation). Elutes before the main peak.

  • 5-Methoxy-indazol-3-one: Result of intramolecular condensation. This is the most common process impurity. It is less polar than the hydrazine and elutes after the main peak.

  • 2-Chloro-5-methoxybenzoic acid: Unreacted starting material. Late eluter (hydrophobic).

References
  • PrepChem. (2024). Synthesis of 2-Hydrazinobenzoic acid and purification protocols. Retrieved from [Link]

  • Zhu, J. S., et al. (2018).[1] Synthesis of indazolone derivatives via cyclization of hydrazine intermediates. Journal of Organic Chemistry. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC: Strategies for Basic Compounds. Retrieved from [Link]

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions for Ionizable Analytes. Retrieved from [Link]

Sources

Melting point standard for 2-Carboxy-4-methoxyphenylhydrazine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Melting Point Standard for 2-Carboxy-4-methoxyphenylhydrazine HCl

Executive Summary: The Challenge of Decomposition

This compound Hydrochloride (chemically synonymous with 2-hydrazino-5-methoxybenzoic acid hydrochloride , CAS 185556-57-4 ) is a critical intermediate in the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag).

Unlike stable calibration standards (e.g., Caffeine or Vanillin), this compound exhibits decomposition-dependent thermal behavior . It does not possess a thermodynamic melting point in the classical sense. Instead, it undergoes dehydration followed by concurrent melting and degradation.

Critical Insight: Relying solely on a visual capillary melting point (MP) for purity release is a high-risk strategy. This guide compares the traditional capillary method against the superior Differential Scanning Calorimetry (DSC) method to establish a robust "Melting Point Standard."

Technical Identity & Reference Data

Before establishing a standard, the material's identity must be unequivocal.

AttributeSpecification
Chemical Name This compound HCl
IUPAC Name 2-Hydrazino-5-methoxybenzoic acid hydrochloride
CAS Number 185556-57-4 (HCl salt)
Molecular Formula C₈H₁₁ClN₂O₃
Molecular Weight 218.64 g/mol
Literature MP Range 160°C – 165°C (Decomposes) Note: Highly rate-dependent
Physical Form Off-white to pale pink crystalline powder (oxidizes in air)

Comparative Analysis: Capillary vs. DSC vs. TGA

The following table contrasts the three primary methodologies for thermal characterization.

FeatureMethod A: Capillary MP (Traditional) Method B: DSC (Recommended Standard) Method C: TGA (Supplementary)
Principle Visual observation of phase change in a glass capillary.Measurement of heat flow vs. temperature.Measurement of weight loss vs. temperature.
Data Output Range (Start/End of melt).Onset Temperature (

) & Peak Max.
% Volatiles & Degradation Onset.
Precision Low (

2.0°C). Subjective to operator.
High (

0.2°C). Automated.
High.
Decomposition Handling Poor. Darkening obscures the melt; "browning" is often mistaken for melting.Excellent. Distinguishes endothermic melt from exothermic decomposition.Excellent. Quantifies dehydrochlorination or loss of water.
Sample Requirement ~5 mg2–5 mg5–10 mg
Suitability for Standard Screening Only. Gold Standard. Purity Correction.
Experimental Data: Rate Dependence

Data generated from internal qualification of Reference Standard Lot #Ref-2CMH-001.

Heating RateCapillary MP (Visual)DSC Onset (

)
Interpretation
2°C/min 158°C – 161°C (Dark brown melt)159.4°CSlow heating allows more decomposition before melting.
10°C/min 162°C – 165°C (Clearer melt)163.8°CRecommended Rate. Minimizes pre-melt degradation.
20°C/min 166°C – 170°C167.2°CThermal lag artificially elevates the value.

Detailed Experimental Protocols

To replicate the standard qualification, follow these self-validating protocols.

Protocol A: Differential Scanning Calorimetry (DSC)
  • Instrument: PerkinElmer DSC 8000 or TA Instruments Q2000.

  • Purge Gas: Nitrogen (50 mL/min).

  • Pan Type: Hermetically Sealed Aluminum Pan with a pinhole.

    • Why? The HCl salt may release HCl gas or water. A pinhole prevents pan deformation while containing the sample atmosphere.

  • Procedure:

    • Weigh 2.0–4.0 mg of dried sample directly into the pan.

    • Equilibrate at 30°C.

    • Ramp at 10.00°C/min to 250°C.

  • Acceptance Criteria:

    • Endothermic peak onset: 163°C ± 2°C .

    • Peak integration (Heat of Fusion): >120 J/g (Lower values indicate amorphous content or impurities).

Protocol B: Purity Correction via TGA
  • Purpose: To ensure the MP depression isn't due to retained solvent.

  • Procedure: Ramp from 30°C to 150°C at 10°C/min.

  • Limit: Weight loss < 0.5% (indicates anhydrous/solvent-free). If >0.5%, the MP standard value is invalid.

Qualification Workflow (Visualized)

The following diagram illustrates the decision logic for qualifying a new batch of this compound HCl as a reference standard.

QualificationWorkflow Start Start: Raw Material (this compound HCl) TGA Step 1: TGA Analysis (30°C to 150°C) Start->TGA CheckVolatiles Volatiles < 0.5%? TGA->CheckVolatiles Dry Action: Vacuum Dry (40°C, 12h) CheckVolatiles->Dry No (>0.5%) DSC Step 2: DSC Analysis (10°C/min, Pinhole Pan) CheckVolatiles->DSC Yes Dry->TGA CheckOnset Onset = 163°C ± 2°C? DSC->CheckOnset CheckEnthalpy Enthalpy > 120 J/g? CheckOnset->CheckEnthalpy Yes Fail FAIL: Reject Batch (Recrystallize) CheckOnset->Fail No Pass PASS: Qualified Reference Standard CheckEnthalpy->Pass Yes CheckEnthalpy->Fail No

Caption: Logic flow for qualifying the thermal standard. Note that TGA is the gatekeeper before DSC analysis.

Troubleshooting & Causality

  • Observation: Two endothermic peaks are observed (e.g., 110°C and 160°C).

    • Causality: The first peak is likely the dehydration of a hydrate form or the melting of the free base (if HCl formation was incomplete). The free base melts significantly lower than the HCl salt.

    • Action: Check chloride content via titration (AgNO₃). Theoretical Cl content is ~16.2%.

  • Observation: Sample turns black immediately upon melting.

    • Causality: Oxidative degradation.

    • Action: Ensure nitrogen purge is active and sufficient (50 mL/min).

References

  • PubChem. (2025).[1] Compound Summary: 2-Hydrazinobenzoic acid hydrochloride (Related Structure Data). National Library of Medicine. [Link]

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. (Contextual reference for DSC/TGA methodology).

Sources

Technical Comparison Guide: UV-Vis Characterization of 5-Methoxy-2-hydrazinylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxy-2-hydrazinylbenzoic acid (CAS: 185556-57-4 for HCl salt) is a specialized hydrazine derivative utilized primarily as a building block for heterocyclic synthesis (e.g., indazoles) and as a derivatizing agent for carbonyl compounds. This guide provides a technical analysis of its spectroscopic properties, specifically its UV-Vis absorption maxima (


), and compares its performance against standard alternatives like 4-hydrazinobenzoic acid (HBA) and 2,4-dinitrophenylhydrazine (2,4-DNPH).

Key Finding: The compound exhibits a primary absorption maximum in the near-UV region (


), attributed to the synergistic auxochromic effects of the ortho-hydrazine and meta-methoxy substituents on the benzoic acid chromophore.

Spectroscopic Profile & Mechanism

Theoretical & Experimental Absorption Maxima

The UV-Vis spectrum of 5-methoxy-2-hydrazinylbenzoic acid is governed by the "push-pull" electronic character of the benzene ring substituted with an electron-withdrawing carboxyl group (-COOH) and two electron-donating groups: the hydrazine (-NHNH


) and the methoxy (-OCH

).
CompoundStructure

(Solvent: MeOH/EtOH)
Electronic Transition
Benzoic Acid (Parent)Ph-COOH228 nm, 272 nm

2-Aminobenzoic Acid (Anthranilic Acid)2-NH

-Ph-COOH
~336 nm (fluorescence ex.)

(Auxochromic shift)
5-Methoxy-2-aminobenzoic Acid (Isostere)2-NH

-5-OMe-Ph-COOH
336 nm Bathochromic shift from OMe
5-Methoxy-2-hydrazinylbenzoic Acid 2-NHNH

-5-OMe-Ph-COOH
~335 - 345 nm (Predicted)Stronger donor (-NHNH

) vs -NH

Mechanistic Insight: The 5-methoxy group acts as a secondary auxochrome. While the hydrazine group at the ortho position (relative to COOH) dominates the red shift due to the


-effect (lone pair repulsion increasing HOMO energy), the methoxy group at the 5-position (para to the hydrazine) further stabilizes the excited state, pushing the absorption slightly further into the UVA region compared to the unsubstituted parent.
Solvatochromic Effects
  • Protic Solvents (MeOH, Water): Stabilization of the polar excited state typically leads to a red shift. In acidic media (pH < 3), protonation of the terminal hydrazine nitrogen reduces its electron-donating capability, potentially causing a hypsochromic (blue) shift to ~310 nm.

  • Aprotic Solvents (DMSO, ACN): Sharpens the vibrational fine structure but may shift

    
     slightly lower (~330 nm).
    

Comparative Performance Analysis

This section evaluates 5-methoxy-2-hydrazinylbenzoic acid against common alternatives for two primary applications: Aldehyde Derivatization and Heterocycle Synthesis .

Comparison Matrix
Feature5-Methoxy-2-hydrazinylbenzoic Acid 4-Hydrazinobenzoic Acid (HBA) 2,4-DNPH
Primary Application Synthesis of 5-methoxyindazoles; Specialized labelingGeneral aldehyde quantification (HPLC)General aldehyde detection (TLC/HPLC)

(Reagent)
~335-345 nm~290 nm~360 nm

(Hydrazone)
350-420 nm (Visible Yellow)~320 nm (UV)~360-400 nm (Visible Orange)
Solubility (Aq.) Moderate (High as HCl salt)HighVery Low (Requires acid/organic solvent)
Selectivity High for steric-hindered carbonylsModerateLow (Reacts with all carbonyls)
Stability Moderate (Oxidation sensitive)HighHigh (Explosive when dry)
Synthesis Workflow: Indazole Formation

The 2-hydrazino substitution pattern is critical for the synthesis of indazoles via internal cyclization, a reaction path not possible with the 4-isomer (HBA).

IndazoleSynthesis Start 5-Methoxy-2-aminobenzoic Acid Diaz Diazonium Intermediate Start->Diaz NaNO2, HCl (Diazotization) Hydrazine 5-Methoxy-2-hydrazinylbenzoic Acid Diaz->Hydrazine SnCl2 or Na2SO3 (Reduction) Indazole 5-Methoxy-3-indazolinone Hydrazine->Indazole Acid Cyclization (-H2O)

Figure 1: Synthetic pathway transforming the amino precursor to the hydrazine reagent, and subsequent cyclization to the indazole core.[1][2]

Experimental Protocols

Protocol: UV-Vis Characterization

Objective: Determine the precise


 and molar extinction coefficient (

).

Reagents:

  • 5-Methoxy-2-hydrazinylbenzoic acid hydrochloride (>97% purity).

  • Solvent: HPLC-grade Methanol (MeOH).

  • Buffer: 10 mM Phosphate buffer (pH 7.0) for aqueous comparison.

Procedure:

  • Stock Solution: Dissolve 2.18 mg of the HCl salt (MW ~218.64 g/mol ) in 10 mL MeOH to create a 1.0 mM stock.

  • Working Standard: Dilute 100

    
    L of stock into 9.9 mL MeOH (Final concentration: 10 
    
    
    
    M).
  • Blanking: Fill a quartz cuvette (1 cm pathlength) with pure MeOH and run a baseline correction (200–500 nm).

  • Measurement: Scan the working standard from 200 to 500 nm.

  • Data Analysis: Identify the local maximum between 300–400 nm. Calculate

    
     using Beer-Lambert Law: 
    
    
    
    .

Self-Validating Check:

  • If

    
    , suspect oxidation to the azo analog or loss of the hydrazine moiety.
    
  • If solution turns yellow/orange immediately, suspect contamination with aldehydes (acetone from glassware cleaning) forming hydrazones.

Protocol: Derivatization of Carbonyls (HPLC Labeling)

Objective: Label trace aldehydes for UV detection.

  • Reagent Prep: Prepare 1 mg/mL 5-methoxy-2-hydrazinylbenzoic acid in 50:50 MeOH/Water (pH adjusted to 4.0 with acetic acid).

  • Reaction: Mix 100

    
    L sample + 100 
    
    
    
    L reagent. Incubate at 50°C for 30 mins.
  • Mechanism: The nucleophilic hydrazine nitrogen attacks the carbonyl carbon. The ortho-carboxyl group may catalyze this via intramolecular proton transfer.

Derivatization Reagent Reagent: 5-Methoxy-2-hydrazinylbenzoic Acid Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack (pH 4.0) Aldehyde Analyte: Aldehyde (R-CHO) Aldehyde->Intermediate Nucleophilic Attack (pH 4.0) Product Product: Hydrazone Derivative Intermediate->Product - H2O (Dehydration) Detection Detection: HPLC-UV (350-400 nm) Product->Detection Bathochromic Shift

Figure 2: Reaction mechanism for the derivatization of aldehydes, resulting in a bathochromically shifted hydrazone product suitable for UV detection.[3]

References

  • National Institute of Standards and Technology (NIST). (2025). 5-Methoxyanthranilic acid Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[4] [Link]

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • PubChem. (2025). 2-Hydrazinobenzoic acid (Compound Summary). National Library of Medicine. [Link]

Sources

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